(DHQ)2PHAL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,4-bis[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32-,43-,44-,45+,46+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCBLVFHJWOYDN-PDNPBWJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@@H]([C@@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140924-50-1 | |
| Record name | (DHQ)2PHAL | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140924-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(dihydroquinine)phthalazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140924501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-BIS(DIHYDROQUININE)PHTHALAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJI6YFS0C8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure and Stereochemistry of (DHQ)₂PHAL
This technical guide provides a comprehensive overview of the structure, stereochemistry, and applications of (DHQ)₂PHAL, a critical chiral ligand in modern asymmetric synthesis.
Core Structure and Stereochemistry
(DHQ)₂PHAL, with the full chemical name Hydroquinine 1,4-phthalazinediyl diether, is a dimeric cinchona alkaloid derivative.[1][2] It is constructed from two dihydroquinine (DHQ) units linked by a phthalazine (PHAL) spacer. Dihydroquinine is derived from the natural alkaloid quinine through the reduction of its vinyl group.[3]
The remarkable efficacy of (DHQ)₂PHAL as a chiral ligand stems from its well-defined three-dimensional structure. The rigid quinuclidine core of the dihydroquinine units creates a chiral pocket around the active catalytic center. This steric environment dictates the facial selectivity of the oxidation of prochiral olefins, leading to high enantioselectivities in reactions like the Sharpless Asymmetric Dihydroxylation.[4]
(DHQ)₂PHAL and its "pseudoenantiomer," (DHQD)₂PHAL (derived from dihydroquinidine), provide access to opposite enantiomers of the diol product.[4] This predictability is a cornerstone of their utility in targeted synthesis.
Physicochemical and Structural Data
The following table summarizes key quantitative data for (DHQ)₂PHAL.
| Property | Value |
| CAS Number | 140924-50-1 |
| Molecular Formula | C₄₈H₅₄N₆O₄ |
| Molecular Weight | 778.98 g/mol |
| Appearance | White to beige crystalline powder |
| Melting Point | 178 °C (decomposes) |
| Purity | ≥95% |
Role in Asymmetric Dihydroxylation
(DHQ)₂PHAL is a key component of the commercially available reagent mixture AD-mix-α. This mixture facilitates the Sharpless Asymmetric Dihydroxylation, a powerful method for converting prochiral olefins into chiral vicinal diols with high enantiomeric excess.
The AD-mix-α formulation is a carefully balanced system containing the chiral ligand, an osmium source, a re-oxidant, and a buffer.
The catalytic cycle for the Sharpless Asymmetric Dihydroxylation is initiated by the reaction of osmium tetroxide with the chiral ligand (DHQ)₂PHAL to form a chiral osmium-ligand complex. This complex then coordinates with the olefin and undergoes a [3+2] cycloaddition to form an osmate ester, which is subsequently hydrolyzed to release the chiral diol and a reduced osmium species. The stoichiometric oxidant, typically potassium ferricyanide, regenerates the active osmium(VIII) catalyst, allowing the cycle to continue.
Experimental Protocols
A. General Protocol for Sharpless Asymmetric Dihydroxylation
This protocol is a representative example for the dihydroxylation of an olefin using AD-mix-α.
Methodology:
-
Reaction Setup: In a round-bottomed flask, dissolve AD-mix-α (commercially available or prepared from its components) in a 1:1 mixture of tert-butanol and water. Stir the mixture at room temperature until two clear phases are observed.
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath.
-
Substrate Addition: Add the olefin substrate to the cooled reaction mixture.
-
Reaction: Stir the mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding solid sodium sulfite and stirring for one hour.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral diol.
B. Protocol for Product Characterization by NMR Spectroscopy
Sample Preparation:
-
Dissolve a small amount of the purified diol product in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
¹H-NMR Spectroscopy:
-
Acquire the ¹H-NMR spectrum on a suitable spectrometer (e.g., 400 MHz).
-
Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.
-
Analyze the chemical shifts, integration, and coupling constants to confirm the structure of the diol product.
¹³C-NMR Spectroscopy:
-
Acquire the ¹³C-NMR spectrum.
-
Analyze the chemical shifts to confirm the carbon framework of the product.
C. Protocol for Enantiomeric Excess (e.e.) Determination by Chiral HPLC
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified diol in the mobile phase.
-
Chromatography: Inject the sample onto a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Elution: Use an appropriate mobile phase, typically a mixture of hexanes and isopropanol, at a constant flow rate.
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength.
-
Analysis: The two enantiomers will exhibit different retention times. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
References
(DHQ)2PHAL mechanism of action in asymmetric dihydroxylation
An In-depth Technical Guide on the (DHQ)2PHAL Mechanism of Action in Asymmetric Dihydroxylation
Introduction
The Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone of modern organic synthesis, enabling the enantioselective conversion of prochiral alkenes into vicinal diols.[1][2] This powerful oxidation reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to dictate the stereochemical outcome. The ligand of focus here, (DHQ)₂PHAL, is a derivative of the cinchona alkaloid dihydroquinine (DHQ).[3][4] Commercially, this ligand is a key component of the reagent mixture known as AD-mix-α.[2] The overall process involves the cis-dihydroxylation of an alkene, with the (DHQ)₂PHAL ligand creating a chiral environment that directs the OsO₄ to one of the two enantiotopic faces of the double bond, resulting in a highly enantioenriched diol product. A stoichiometric co-oxidant, typically potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is required to regenerate the osmium catalyst, allowing the reaction to proceed with catalytic turnover.
The Core Catalytic Cycle
The mechanism of the Sharpless asymmetric dihydroxylation has been the subject of extensive study. The reaction proceeds through a well-defined catalytic cycle involving the osmium catalyst, the chiral ligand, the alkene substrate, and a reoxidant. The primary role of the (DHQ)₂PHAL ligand is to accelerate the reaction and transfer the chiral information to the substrate.
The key steps are as follows:
-
Ligand-Osmium Complex Formation: The catalytic cycle begins with the coordination of the chiral (DHQ)₂PHAL ligand to osmium tetroxide, forming an active chiral catalyst complex. This complex is significantly more reactive than free OsO₄.
-
[3+2]-Cycloaddition: The activated osmium-ligand complex reacts with the alkene in a concerted [3+2]-cycloaddition step. While a [2+2] mechanism was initially considered, experimental and computational data suggest the [3+2] pathway is energetically more favorable. This step forms a five-membered osmate ester intermediate.
-
Hydrolysis: The osmate ester intermediate undergoes hydrolysis to release the desired chiral 1,2-diol product and a reduced osmium(VI) species. This step can be accelerated by the addition of methanesulfonamide (MsNH₂), which is particularly useful for less reactive substrates.
-
Reoxidation: The stoichiometric oxidant, such as K₃Fe(CN)₆, reoxidizes the osmium(VI) back to its active osmium(VIII) state, regenerating the OsO₄-ligand complex and allowing the catalytic cycle to continue.
Competing Second Cycle and Enantioselectivity
A potential secondary catalytic cycle can compete with the primary pathway, leading to a decrease in the overall enantioselectivity of the reaction. This occurs if the osmate ester intermediate is oxidized back to an osmium(VIII)-diol complex before hydrolysis takes place. This osmium(VIII)-diol complex can then dihydroxylate another alkene molecule, often with lower enantioselectivity because the reaction may proceed without the full influence of the chiral ligand. This side reaction is more prevalent when the concentration of the alkene is high or the concentration of the chiral ligand is low. Suppressing this secondary pathway is crucial for achieving high enantiomeric excess (ee), which can be accomplished by using a higher molar concentration of the (DHQ)₂PHAL ligand.
References
Technical Guide: Physical and Chemical Properties of (DHQ)₂PHAL
For Researchers, Scientists, and Drug Development Professionals
Introduction
(DHQ)₂PHAL, with the full chemical name 1,4-Bis(9-O-dihydroquininyl)phthalazine, is a chiral ligand prominently used in asymmetric synthesis.[1][2] It is a dimeric cinchona alkaloid derived from dihydroquinine.[3] This ligand is a key component of the commercially available reagent AD-mix-α, which is utilized for the Sharpless asymmetric dihydroxylation of olefins to produce enantiomerically enriched vicinal diols. The high efficiency and broad applicability of (DHQ)₂PHAL as a chiral catalyst have made it an invaluable tool in the synthesis of complex chiral molecules, including fine chemicals and biologically active compounds.
Physical and Chemical Properties
(DHQ)₂PHAL is a white to beige or light yellow crystalline powder. It is known to be air-sensitive and should be stored in a cool, dark place under an inert atmosphere.
General Properties
| Property | Value | Reference |
| Full Name | 1,4-Bis(9-O-dihydroquininyl)phthalazine | |
| Synonyms | Hydroquinine 1,4-phthalazinediyl diether, 1,4-Bis(dihydroquinine)phthalazine | |
| CAS Number | 140924-50-1 | |
| Molecular Formula | C₄₈H₅₄N₆O₄ | |
| Molecular Weight | 778.98 g/mol | |
| Appearance | White to beige/light yellow crystalline powder | |
| Melting Point | 178 °C (decomposes) | |
| Optical Activity | [α]₂²/D +336° (c = 1.2 in methanol) |
Solubility
| Solvent | Solubility | Reference |
| Chloroform | Slightly soluble | |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble (with sonication) | |
| Methanol | Slightly soluble |
For its application in the Sharpless asymmetric dihydroxylation, (DHQ)₂PHAL is typically used in a biphasic solvent system, most commonly a 1:1 mixture of tert-butyl alcohol and water.
Spectral Data
Actual spectral images for (DHQ)₂PHAL are not publicly available in spectral databases. The following sections describe the expected spectral characteristics based on the molecular structure and typical values for its constituent functional groups.
¹H NMR Spectroscopy
The ¹H NMR spectrum of (DHQ)₂PHAL is expected to be complex due to the large number of protons in different chemical environments. Key expected signals include:
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic protons (quinoline and phthalazine rings) | 7.0 - 8.5 | Multiplets |
| Methoxy group protons (-OCH₃) | ~3.9 | Singlet |
| Protons on the carbon bearing the ether linkage | 5.5 - 6.5 | Multiplets |
| Protons of the quinuclidine ring system | 1.0 - 3.5 | Multiplets |
| Ethyl group protons (-CH₂CH₃) | 0.8 - 1.5 | Multiplet (CH₂) and Triplet (CH₃) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will also be complex, with a large number of signals corresponding to the 48 carbon atoms in the molecule. Characteristic chemical shifts would include:
| Carbon Type | Expected Chemical Shift (ppm) |
| Aromatic carbons | 110 - 160 |
| Methoxy carbon (-OCH₃) | ~55 |
| Carbons of the quinuclidine ring | 20 - 70 |
| Ethyl group carbons (-CH₂CH₃) | 10 - 30 |
Infrared (IR) Spectroscopy
The IR spectrum of (DHQ)₂PHAL would display characteristic absorption bands for its functional groups:
| Functional Group | Expected Absorption Frequency (cm⁻¹) |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (aliphatic) | 2850 - 3000 |
| C=N stretching (quinoline and phthalazine) | 1500 - 1650 |
| C=C stretching (aromatic) | 1450 - 1600 |
| C-O stretching (ether) | 1000 - 1300 |
Mass Spectrometry
The mass spectrum of (DHQ)₂PHAL would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight.
| Ion Type | Expected m/z |
| [M]⁺ | ~778.4 |
| [M+H]⁺ | ~779.4 |
Experimental Protocols
(DHQ)₂PHAL is a cornerstone of the Sharpless asymmetric dihydroxylation reaction, typically utilized as a component of AD-mix-α.
Sharpless Asymmetric Dihydroxylation of an Olefin
This protocol is a general procedure for the asymmetric dihydroxylation of an olefin using AD-mix-α.
Reagents and Materials:
-
AD-mix-α (contains (DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)
-
tert-Butyl alcohol
-
Water
-
Olefin substrate
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
-
Stir plate and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography setup (for purification)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine tert-butyl alcohol and water in a 1:1 ratio.
-
Add AD-mix-α to the solvent mixture and stir vigorously at room temperature until two clear phases are observed. The lower aqueous phase should be a bright yellow color.
-
Cool the reaction mixture to 0 °C in an ice bath. Some of the dissolved salts may precipitate.
-
Add the olefin substrate to the cooled reaction mixture while stirring.
-
Continue stirring at 0 °C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, add solid sodium sulfite to quench the reaction. Continue stirring for approximately one hour.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude diol product by flash column chromatography.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
The following diagram illustrates the catalytic cycle for the Sharpless asymmetric dihydroxylation using (DHQ)₂PHAL as the chiral ligand.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Experimental Workflow for Sharpless Asymmetric Dihydroxylation
The logical flow of the experimental protocol can be visualized as follows:
Caption: Experimental workflow for a typical Sharpless asymmetric dihydroxylation.
References
In-Depth Technical Guide to the Spectroscopic Data of (DHQ)2PHAL
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (DHQ)2PHAL (Hydroquinine 1,4-phthalazinediyl diether), a chiral ligand pivotal in asymmetric synthesis, particularly in Sharpless asymmetric dihydroxylation reactions. This document is intended to be a core resource for researchers and professionals in drug development and chemical synthesis, offering detailed spectroscopic data, experimental protocols, and visualizations of relevant chemical processes.
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its characterization.
Table 1: ¹H NMR Spectroscopic Data
While a fully assigned spectrum is not publicly available, a representative ¹H NMR spectrum of this compound has been reported. The complex structure of the molecule results in a spectrum with multiple signals, primarily in the aromatic and aliphatic regions.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Tentative Assignment |
| Aromatic Region | Multiple signals | Protons of the quinoline and phthalazine rings | |
| Aliphatic Region | Multiple signals | Protons of the hydroquinine scaffold |
Note: A definitive peak-by-peak assignment requires further detailed 2D NMR spectroscopic analysis.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Tentative Assignment |
| Aromatic Region (100-160 ppm) | Carbons of the quinoline and phthalazine rings |
| Aliphatic Region (10-80 ppm) | Carbons of the hydroquinine scaffold |
Table 3: FT-IR Spectroscopic Data
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretching (aliphatic) |
| ~1620-1580 | Medium to Strong | C=N and C=C stretching (aromatic rings) |
| ~1250-1000 | Strong | C-O stretching (ether linkages) |
Table 4: Mass Spectrometry Data
Mass spectrometry data provides information about the molecular weight and fragmentation pattern of this compound.
| m/z | Ion Type |
| 779.4 | [M+H]⁺ |
| 778.4 | [M]⁺ |
Note: The fragmentation pattern would provide further structural information and would be dependent on the ionization technique used.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate acquisition of spectroscopic data. The following are generalized procedures that can be adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Number of scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-12 ppm.
-
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment.
-
Acquisition Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-200 ppm.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet Method: Grind a small amount of this compound with anhydrous potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
-
Data Acquisition:
-
Spectrometer: FT-IR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan (with no sample) and subtract it from the sample spectrum to eliminate atmospheric H₂O and CO₂ absorptions.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition:
-
Instrument: High-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.
-
Mass Analyzer Mode: Full scan mode to determine the molecular ion and fragmentation patterns.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the structure of the molecule.
Mandatory Visualizations
Sharpless Asymmetric Dihydroxylation Workflow
This compound is a cornerstone ligand in the Sharpless asymmetric dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols from alkenes. The general workflow of this catalytic cycle is depicted below.
Experimental Workflow for Spectroscopic Analysis
The logical flow for the comprehensive spectroscopic characterization of this compound is outlined in the following diagram.
An In-depth Technical Guide to the Safe Handling of (DHQ)2PHAL
(DHQ)2PHAL , also known as Hydroquinine 1,4-phthalazinediyl diether, is a chiral ligand widely employed in asymmetric synthesis, most notably in the Sharpless Asymmetric Dihydroxylation reaction.[1][2][3][4] As with any chemical reagent, particularly those used in catalytic processes involving toxic substances like osmium tetroxide, adherence to strict safety and handling protocols is paramount to ensure the well-being of laboratory personnel and the integrity of the experimental results. This guide provides a comprehensive overview of the safety and handling guidelines for this compound, intended for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the potential to cause skin and eye irritation, allergic skin reactions, and respiratory irritation.[5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific hazard statements associated with this compound.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word associated with these hazards is "Warning".
Safety and Handling Data
The following table summarizes the essential safety and handling information for this compound.
| Parameter | Data | Citations |
| Chemical Name | 1,4-Bis(9-O-dihydroquininyl)phthalazine | |
| Synonyms | Hydroquinine 1,4-phthalazinediyl diether, (DHQ)2 PHAL | |
| CAS Number | 140924-50-1 | |
| Molecular Formula | C48H54N6O4 | |
| Molecular Weight | 778.98 g/mol | |
| Appearance | White to beige crystalline powder | |
| Decomposition Temp. | 178 °C | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H315, H317, H319, H335 | |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | |
| Storage Class | 11 - Combustible Solids | |
| Incompatible Materials | Strong oxidizing agents | |
| WGK (Germany) | WGK 3 |
Experimental Protocols and Handling Procedures
While specific experimental protocols for reactions such as the Sharpless Asymmetric Dihydroxylation are dependent on the substrate and desired outcome, a general workflow for the safe handling of solid this compound in a laboratory setting can be established. This workflow emphasizes minimizing exposure and preventing contamination.
General Handling Workflow:
References
The Decisive Role of the Phthalazine Linker in (DHQ)2PHAL for Asymmetric Dihydroxylation
A Technical Guide for Researchers and Drug Development Professionals
The Sharpless Asymmetric Dihydroxylation (AD) stands as a cornerstone of modern organic synthesis, enabling the stereoselective synthesis of chiral vicinal diols, which are crucial building blocks for numerous pharmaceuticals and biologically active molecules. At the heart of this powerful transformation lies the chiral ligand, and among the most successful is (DHQ)2PHAL. This technical guide delves into the critical role of the phthalazine (PHAL) linker in the this compound ligand, providing an in-depth analysis of its structural and functional contributions to the catalyst's performance. Through a comprehensive review of quantitative data, experimental protocols, and mechanistic insights, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development.
The Architecture of Asymmetric Control: Structure and Function of this compound
The this compound ligand is a dimeric cinchona alkaloid derivative where two dihydroquinine (DHQ) units are connected by a phthalazine linker. This specific architecture is not arbitrary; it is meticulously designed to create a chiral environment around the osmium tetroxide catalyst, thereby dictating the facial selectivity of the dihydroxylation of prochiral olefins.
The phthalazine linker serves several crucial functions:
-
Rigid Scaffolding: The aromatic and planar nature of the phthalazine unit provides a rigid and well-defined scaffold. This rigidity is paramount in pre-organizing the two DHQ units into a specific conformation, creating a C2-symmetric chiral pocket.[1]
-
Optimal Spacing: The phthalazine linker positions the two DHQ moieties at an optimal distance and orientation. This precise spacing is critical for effective binding to the osmium center and for creating a well-defined chiral binding pocket that can effectively discriminate between the two enantiotopic faces of an incoming olefin.
-
Electronic Effects: The electron-withdrawing nature of the phthalazine ring can influence the electronic properties of the catalyst, potentially affecting its reactivity and stability.
The combination of these features results in a highly effective chiral ligand that, when complexed with osmium tetroxide, forms a U-shaped chiral binding pocket.[2] This pocket selectively accommodates the olefin in a preferred orientation, leading to the delivery of the hydroxyl groups to one specific face of the double bond with high enantioselectivity.
Quantitative Insights: The Phthalazine Linker's Impact on Catalytic Performance
The efficacy of the phthalazine linker is best understood through the quantitative analysis of reaction outcomes, specifically the chemical yield and enantiomeric excess (ee) of the diol product. The following tables summarize the performance of this compound and its pseudoenantiomer (DHQD)2PHAL in the asymmetric dihydroxylation of various representative olefins.
Table 1: Asymmetric Dihydroxylation of Representative Olefins using AD-mix-α (this compound) and AD-mix-β ((DHQD)2PHAL)
| Olefin | Ligand System | Yield (%) | ee (%) | Reference |
| Styrene | AD-mix-α | 95 | 97 (R) | [3] |
| Styrene | AD-mix-β | 96 | 99 (S) | [3] |
| trans-Stilbene | AD-mix-α | 98 | >99 (R,R) | |
| trans-Stilbene | AD-mix-β | 99 | >99 (S,S) | |
| α-Methylstyrene | AD-mix-α | 92 | 88 (R) | |
| α-Methylstyrene | AD-mix-β | 94 | 94 (S) | |
| 1-Decene | AD-mix-α | 90 | 86 (R) | |
| 1-Decene | AD-mix-β | 92 | 92 (S) |
While direct comparative studies systematically varying the linker for a single substrate are not extensively compiled in single reports, the consistently high yields and enantioselectivities achieved with the phthalazine-based ligands across a wide range of substrates underscore its effectiveness. For certain classes of olefins, other linkers such as diphenylpyrimidine (PYR) have been shown to provide superior results, highlighting the importance of matching the ligand to the substrate. However, the phthalazine linker remains the most broadly successful and widely used scaffold for a large variety of olefin classes.
Experimental Protocols
Synthesis of 1,4-Bis(9-O-dihydroquinine)phthalazine (this compound)
This protocol describes the synthesis of the this compound ligand from dihydroquinine and 1,4-dichlorophthalazine.
Materials:
-
Dihydroquinine
-
1,4-Dichlorophthalazine
-
Potassium carbonate (K2CO3), anhydrous
-
Potassium hydroxide (KOH)
-
Toluene, anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of dihydroquinine (2 equivalents) in refluxing toluene under an inert atmosphere, add anhydrous potassium carbonate (excess) and powdered potassium hydroxide (catalytic amount).
-
To this stirred suspension, add 1,4-dichlorophthalazine (1 equivalent).
-
Continue refluxing the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
General Protocol for Sharpless Asymmetric Dihydroxylation using AD-mix
This procedure outlines the general steps for the asymmetric dihydroxylation of an olefin using the commercially available AD-mix preparations.
Materials:
-
Olefin
-
AD-mix-α or AD-mix-β (contains K2OsO2(OH)4, this compound or (DHQD)2PHAL, K3Fe(CN)6, and K2CO3)
-
tert-Butanol
-
Water
-
Methanesulfonamide (MeSO2NH2) (optional, but recommended for certain substrates)
-
Sodium sulfite (Na2SO3)
-
Ethyl acetate or other suitable organic solvent for extraction
Procedure:
-
In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.
-
Add the appropriate AD-mix (1.4 g per 1 mmol of olefin) to the solvent mixture and stir at room temperature until all solids dissolve, and two clear phases are formed. The lower aqueous phase should be a clear, light yellow.
-
Cool the reaction mixture to the desired temperature (typically 0 °C) in an ice bath.
-
If required for the specific substrate, add methanesulfonamide (1 equivalent).
-
Add the olefin (1 mmol) to the vigorously stirred reaction mixture. The addition can be done in one portion or slowly via a syringe pump for substrates prone to the secondary catalytic cycle.
-
Stir the reaction vigorously at the chosen temperature and monitor its progress by TLC.
-
Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of olefin) and continue stirring for 30-60 minutes.
-
Extract the aqueous phase with an organic solvent (e.g., three portions of ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude diol product by flash column chromatography on silica gel or recrystallization.
Visualizing the Mechanism of Asymmetric Induction
The following diagrams, generated using the DOT language, illustrate the key aspects of the this compound-catalyzed asymmetric dihydroxylation, from the overall catalytic cycle to the crucial transition state that governs enantioselectivity.
References
Methodological & Application
Application Notes and Protocols for (DHQ)2PHAL Sharpless Asymmetric Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sharpless asymmetric dihydroxylation (AD) is a powerful and widely utilized chemical reaction in organic synthesis for the enantioselective preparation of vicinal diols from prochiral olefins.[1][2] This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[2] The use of dihydroquinine (DHQ) derived ligands, such as (DHQ)2PHAL, typically leads to the formation of one enantiomer of the diol, while dihydroquinidine (DHQD) derived ligands afford the other. These chiral diols are crucial building blocks in the synthesis of numerous biologically active compounds and natural products.[3][4]
This document provides detailed application notes and protocols for performing a Sharpless asymmetric dihydroxylation using the this compound ligand.
Reaction Principle and Mechanism
The Sharpless asymmetric dihydroxylation involves the oxidation of an alkene to a vicinal diol using osmium tetroxide as the catalyst. The enantioselectivity of the reaction is controlled by a chiral ligand, in this case, this compound, which is a dimeric cinchona alkaloid derivative. The reaction is typically performed using a pre-mixed reagent known as AD-mix-α, which contains potassium osmate (a source of OsO4), the this compound ligand, a re-oxidant such as potassium ferricyanide (K3Fe(CN)6), and a base like potassium carbonate (K2CO3).
The catalytic cycle begins with the formation of a chiral complex between osmium tetroxide and the this compound ligand. This complex then reacts with the alkene via a [3+2]-cycloaddition to form an osmate ester intermediate. Hydrolysis of this intermediate releases the chiral diol and a reduced osmium species. The stoichiometric re-oxidant regenerates the osmium tetroxide, allowing the catalytic cycle to continue.
Quantitative Data Summary
The enantioselectivity and yield of the Sharpless asymmetric dihydroxylation are highly dependent on the substrate structure and reaction conditions. Below is a summary of representative data for the dihydroxylation of various olefins using AD-mix-α, which contains the this compound ligand.
| Olefin Substrate | Product Diol | Yield (%) | Enantiomeric Excess (ee%) |
| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | >95 | >99 |
| 1-Decene | (R)-1,2-Decanediol | 90 | 97 |
| α-Methylstyrene | (R)-1-Phenyl-1,2-ethanediol | 92 | 96 |
| trans-3-Hexene | (3R,4R)-3,4-Hexanediol | 85 | 95 |
| 1-Phenylcyclohexene | (1R,2R)-1-Phenyl-1,2-cyclohexanediol | 94 | 99 |
Note: Yields and ee% values are representative and can vary based on the specific reaction scale and conditions.
Experimental Protocols
General Procedure for Asymmetric Dihydroxylation using AD-mix-α
This protocol is a general guideline for the asymmetric dihydroxylation of a solid olefin on a 1 mmol scale.
Materials:
-
AD-mix-α
-
tert-Butanol
-
Water
-
Olefin substrate
-
Sodium sulfite (Na2SO3)
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine tert-butanol (5 mL) and water (5 mL).
-
Add AD-mix-α (1.4 g) to the solvent mixture.
-
Stir the mixture vigorously at room temperature until the two phases are clear and the aqueous layer is bright yellow.
-
Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate.
-
-
Reaction Execution:
-
Add the olefin substrate (1 mmol) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). For many simple olefins, the reaction is complete within 6-24 hours.
-
-
Workup:
-
Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature.
-
Stir for 30-60 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with 1 M NaOH (10 mL) to remove the ligand, followed by brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude diol product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified diol by standard analytical techniques (NMR, IR, Mass Spectrometry).
-
Determine the enantiomeric excess (ee%) by chiral HPLC or by conversion to a diastereomeric derivative (e.g., a Mosher's ester) followed by NMR analysis.
-
Visualizations
Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Experimental Workflow for Sharpless Asymmetric Dihydroxylation
Caption: General experimental workflow for the Sharpless AD.
References
Application Notes and Protocols for Asymmetric Dihydroxylation using AD-mix-α
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AD-mix-α, a commercially available reagent mixture for the Sharpless Asymmetric Dihydroxylation (AD). This reaction is a powerful tool for the enantioselective synthesis of vicinal diols from prochiral olefins, which are critical intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][2][3][4] AD-mix-α contains the chiral ligand (DHQ)₂PHAL, which directs the dihydroxylation to one face of the alkene, leading to the formation of a specific enantiomer of the diol.[5]
Introduction to Sharpless Asymmetric Dihydroxylation with AD-mix-α
The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that converts alkenes to chiral 1,2-diols with high enantioselectivity. The reaction is catalyzed by osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand. AD-mix-α is a pre-packaged mixture containing a catalytic amount of potassium osmate (K₂OsO₂(OH)₄), the chiral ligand (DHQ)₂PHAL, a stoichiometric re-oxidant (potassium ferricyanide, K₃Fe(CN)₆), and a base (potassium carbonate, K₂CO₃). This convenient formulation simplifies the experimental setup and improves reproducibility.
The (DHQ)₂PHAL ligand in AD-mix-α is derived from dihydroquinine and is responsible for the facial selectivity of the dihydroxylation, typically attacking the "bottom face" of the alkene when following the Sharpless mnemonic for predicting stereochemistry. This allows for the predictable synthesis of a specific enantiomer of the diol product.
Applications in Synthesis
The Sharpless Asymmetric Dihydroxylation using AD-mix-α has found widespread application in the synthesis of complex molecules, including natural products and pharmaceutical agents. The resulting chiral diols are versatile synthetic intermediates that can be further transformed into a variety of functional groups.
Key Application Areas:
-
Natural Product Synthesis: The introduction of two adjacent stereocenters with defined chirality is a common challenge in the total synthesis of natural products. The Sharpless AD reaction provides a reliable method to achieve this, as demonstrated in the synthesis of various alkaloids, lactones, and amino acids.
-
Drug Development: Chiral diols are common structural motifs in many drug molecules. The ability to synthesize these compounds in an enantiomerically pure form is crucial, as different enantiomers can have vastly different pharmacological activities.
-
Fine Chemical Synthesis: The reaction is also employed in the production of valuable chiral building blocks for the fine chemical industry.
Quantitative Data Summary
The following table summarizes the performance of AD-mix-α in the asymmetric dihydroxylation of various alkene substrates. The data highlights the high yields and enantioselectivities that can be achieved.
| Alkene Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) / Enantiomeric Ratio (er) | Reference |
| Styrene | (S)-1-Phenyl-1,2-ethanediol | 88 | 82:18 (er) | |
| 4-Methylstyrene | (S)-1-(p-Tolyl)ethane-1,2-diol | 93 | 84:16 (er) | |
| α,β-Unsaturated Ester | Diol intermediate for Nhatrangin A | 89.9 | 98 (ee) | |
| α,β-Unsaturated Ketone | Diol intermediate for Ascospiroketal B | 65 | Not Specified | |
| trans-p-menth-3-ene-1,2,8-triol precursor | Diol 90a | 76 | 54.5 (ee) |
Experimental Protocols
This section provides a detailed protocol for a typical Sharpless Asymmetric Dihydroxylation reaction using AD-mix-α.
4.1. Materials and Reagents
-
AD-mix-α
-
Alkene substrate
-
tert-Butanol
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
4.2. Standard Protocol for Asymmetric Dihydroxylation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve AD-mix-α (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL of each per 1 mmol of alkene). Stir the mixture at room temperature until two clear phases are observed. The lower aqueous phase should be a bright yellow color.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some of the salts may precipitate upon cooling.
-
Substrate Addition: Add the alkene (1 mmol) to the vigorously stirred mixture.
-
Reaction Monitoring: Continue stirring vigorously at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may be allowed to proceed at room temperature.
-
Quenching: Once the reaction is complete (typically 6-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for one hour at room temperature.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude diol by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to separate the product from the chiral ligand and other nonpolar impurities.
4.3. Notes and Troubleshooting
-
Safety Precautions: AD-mix contains potassium osmate, which is toxic. Handle the reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses). Do not add acid to the AD-mix or the reaction waste, as this can generate toxic hydrogen cyanide gas.
-
Reactivity of Alkenes: The reactivity of the alkene can influence the reaction conditions. Electron-rich alkenes generally react faster than electron-deficient ones. For slow-reacting substrates, adding methanesulfonamide (MsNH₂) can sometimes improve the reaction rate and enantioselectivity.
-
Low Enantioselectivity: If low enantioselectivity is observed, it may be due to a secondary catalytic cycle. This can sometimes be suppressed by using a higher concentration of the chiral ligand.
-
Workup: For reactions where methanesulfonamide is used, a wash with 2N KOH during the extraction may be necessary.
Visualizations
5.1. Sharpless Asymmetric Dihydroxylation Catalytic Cycle
References
Applications of (DHQ)2PHAL in the Total Synthesis of Natural Products: A Detailed Guide for Researchers
Introduction: The Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone of modern organic synthesis, enabling the enantioselective formation of vicinal diols from prochiral olefins. A key component of this reaction is the chiral ligand, which directs the stereochemical outcome. (DHQ)2PHAL, a cinchona alkaloid-derived ligand, is frequently employed in the AD-mix-α formulation to produce diols of a specific chirality with high enantiopurity. These chiral diols are versatile synthetic intermediates, serving as crucial building blocks in the total synthesis of complex, biologically active natural products. This document provides detailed application notes and experimental protocols for the use of this compound in the total synthesis of three notable natural products: (-)-Englerin A, Fostriecin, and (+)-PD-116740.
Application Note 1: Total Synthesis of (-)-Englerin A
Englerin A is a guaiane sesquiterpenoid that has garnered significant attention for its potent and selective cytotoxicity against renal cancer cell lines. A key step in a recent total synthesis by Mou et al. involved the use of Sharpless Asymmetric Dihydroxylation with this compound to establish a critical stereocenter. The dihydroxylation of a strategically designed olefin precursor installed a vicinal diol, which was then elaborated to complete the synthesis of the natural product. This step was crucial for controlling the absolute stereochemistry of the molecule, which is essential for its biological activity.
Quantitative Data for Asymmetric Dihydroxylation in the Synthesis of (-)-Englerin A:
| Substrate | Product | Ligand | Catalyst | Yield (%) | Reference |
| Trisubstituted Olefin | Diol Intermediate | This compound | K2OsO4 | 59 | Mou, Y. et al. (2020) |
Detailed Experimental Protocol:
To a solution of the olefinic precursor (1.0 equiv) in a t-BuOH/H2O (1:1) mixture were added K2OsO4·2H2O (0.02 equiv), this compound (0.01 equiv), and methanesulfonamide (1.0 equiv). The mixture was cooled to 0 °C, and K3Fe(CN)6 (3.0 equiv) and K2CO3 (3.0 equiv) were added. The reaction was stirred at 0 °C for 12 hours. Upon completion, the reaction was quenched with solid Na2SO3 and stirred for an additional 30 minutes. The mixture was then extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by flash column chromatography to afford the desired diol.
Application Note 2: Total Synthesis of Fostriecin
Fostriecin is a polyketide natural product that exhibits potent anticancer activity through the inhibition of protein phosphatases. In the total synthesis of fostriecin reported by Dong et al., a Sharpless Asymmetric Dihydroxylation was employed to set the absolute stereochemistry at the C8 and C9 positions.[1] The use of this compound as the chiral ligand in this reaction was instrumental in generating the desired stereoisomer of the diol, which was a key intermediate in their synthetic strategy.
Quantitative Data for Asymmetric Dihydroxylation in the Synthesis of Fostriecin:
| Substrate | Product | Ligand | Catalyst | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| Dienyl Alkyne | Diol Intermediate | This compound | OsO4 | 82 | >95 | Dong, G. et al. (2020)[1] |
Detailed Experimental Protocol:
In a round-bottom flask, a mixture of AD-mix-α (1.4 g per mmol of substrate) and methanesulfonamide (1.0 equiv) in t-BuOH/H2O (1:1, 10 mL per mmol of substrate) was stirred at room temperature until both phases were clear. The solution was then cooled to 0 °C, and the dienyl alkyne substrate (1.0 equiv) was added. The reaction mixture was stirred vigorously at 0 °C for 24 hours. Solid sodium sulfite (1.5 g per mmol of substrate) was then added, and the mixture was warmed to room temperature and stirred for 1 hour. The reaction mixture was partitioned between water and ethyl acetate. The aqueous layer was extracted with ethyl acetate (3x). The combined organic layers were washed with 2 M NaOH, brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography to yield the diol product.
Application Note 3: Total Synthesis of (+)-PD-116740
(+)-PD-116740 is an angucyclinone antibiotic with a complex polycyclic structure. In the asymmetric total synthesis developed by Zheng et al., a pivotal step was the Sharpless Asymmetric Dihydroxylation of a stilbene-type intermediate.[1] This reaction, utilizing this compound, stereoselectively constructed the trans-9,10-dihydrophenanthrene-9,10-diol core of the molecule.[1] This established the crucial stereochemistry that was carried through to the final natural product.
Quantitative Data for Asymmetric Dihydroxylation in the Synthesis of (+)-PD-116740:
| Substrate | Product | Ligand | Catalyst | Yield (%) | Reference |
| Stilbene Intermediate | Diol Intermediate | This compound | OsO4 | 97 | Zheng, C. et al. (2021)[1] |
Detailed Experimental Protocol:
To a vigorously stirred solution of the stilbene intermediate (1.0 equiv) in a t-BuOH/H2O (1:1, 0.1 M) mixture at 0 °C was added AD-mix-α (1.4 g/mmol of substrate) and methanesulfonamide (1.0 equiv). The reaction mixture was stirred at 0 °C for 16 hours. The reaction was then quenched by the addition of solid Na2SO3 (1.5 g/mmol of substrate) and allowed to warm to room temperature over 1 hour. The mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over Na2SO4, and concentrated in vacuo. The crude product was purified by flash chromatography on silica gel to give the desired diol.
Visualizations
Caption: General catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Caption: Experimental workflow for the dihydroxylation step in Fostriecin synthesis.
References
Application of (DHQ)2PHAL in the Enantioselective Synthesis of Chiral Diols
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral vicinal diols is a cornerstone of modern organic synthesis, providing critical building blocks for a vast array of pharmaceuticals, natural products, and advanced materials. One of the most powerful and reliable methods for achieving this transformation is the Sharpless Asymmetric Dihydroxylation (AD). This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the dihydroxylation of a prochiral olefin to one of the two enantiotopic faces. The phthalazine-based ligand, (DHQ)₂PHAL, derived from dihydroquinine, is a key component of the commercially available reagent mixture AD-mix-α, which selectively produces one enantiomer of the diol product.[1][2][3] This document provides detailed application notes and experimental protocols for the use of (DHQ)₂PHAL in the synthesis of chiral diols.
Principle of the Sharpless Asymmetric Dihydroxylation
The Sharpless AD reaction involves the cis-dihydroxylation of an olefin using osmium tetroxide as the primary oxidant. The enantioselectivity of the reaction is controlled by the chiral ligand, (DHQ)₂PHAL, which coordinates to the osmium center, creating a chiral catalytic species. This chiral complex then reacts with the olefin via a [3+2] cycloaddition mechanism to form an osmate ester intermediate.[1][4] Subsequent hydrolysis of this intermediate releases the chiral diol and a reduced osmium species. A stoichiometric co-oxidant, typically potassium ferricyanide (K₃Fe(CN)₆), is used to regenerate the active osmium(VIII) catalyst, allowing for the use of osmium in catalytic quantities. The reaction is typically performed in a buffered biphasic solvent system, such as t-butanol/water, to maintain a stable pH.
The stereochemical outcome of the dihydroxylation can be reliably predicted using a mnemonic developed by Sharpless. For a given olefin, the (DHQ)₂PHAL ligand (in AD-mix-α) directs the dihydroxylation to the α-face of the double bond when the substituents are arranged according to size (Large, Medium, Small). Conversely, its pseudoenantiomer, (DHQD)₂PHAL (in AD-mix-β), directs the reaction to the β-face.
Applications in Synthesis
The Sharpless Asymmetric Dihydroxylation using (DHQ)₂PHAL has been widely applied in the total synthesis of complex, biologically active molecules. The resulting chiral diols are versatile intermediates that can be further elaborated into a variety of functional groups. For instance, this methodology has been instrumental in the synthesis of natural products such as alkaloids, macrolides, and polyketides, where precise control of stereochemistry is paramount. Its application extends to the pharmaceutical industry for the development of chiral drugs, where a specific enantiomer is often responsible for the desired therapeutic effect.
Data Presentation: Enantioselective Dihydroxylation with AD-mix-α ((DHQ)₂PHAL)
The following tables summarize the typical yields and enantiomeric excesses (ee%) obtained for the asymmetric dihydroxylation of various classes of olefins using AD-mix-α.
Table 1: Monosubstituted and Gem-Disubstituted Olefins
| Olefin Substrate | Product Diol | Yield (%) | ee (%) |
| Styrene | (S)-1-Phenyl-1,2-ethanediol | 95 | 95 |
| 1-Decene | (S)-1,2-Decanediol | 80 | 80 |
| α-Methylstyrene | (R)-1-Phenyl-1,2-propanediol | 97 | 84 |
Data compiled from publicly available sources.
Table 2: Trans-Disubstituted Olefins
| Olefin Substrate | Product Diol | Yield (%) | ee (%) |
| trans-Stilbene | (S,S)-1,2-Diphenyl-1,2-ethanediol | >99.5 | >99.5 |
| trans-5-Decene | (5S,6S)-5,6-Decanediol | 95 | 93 |
| Methyl trans-cinnamate | Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate | 96 | 95 |
Data compiled from publicly available sources.
Table 3: Trisubstituted and Tetrasubstituted Olefins
| Olefin Substrate | Product Diol | Yield (%) | ee (%) |
| (E)-1-Phenyl-1-propene | (1S,2S)-1-Phenyl-1,2-propanediol | 97 | 93 |
| 1-Methylcyclohexene | (1S,2S)-1-Methyl-1,2-cyclohexanediol | 97 | 97 |
Data compiled from publicly available sources. Note: cis-disubstituted and tetrasubstituted olefins can sometimes be challenging substrates, leading to lower enantioselectivities.
Experimental Protocols
General Protocol for Asymmetric Dihydroxylation (1 mmol scale)
This protocol is a general guideline for the asymmetric dihydroxylation of an olefin using the commercially available AD-mix-α.
Materials:
-
AD-mix-α (1.4 g)
-
Olefin (1 mmol)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Sodium sulfite (1.5 g)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for chromatography
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, ~95 mg, for slow-reacting or substituted olefins)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL).
-
Add AD-mix-α (1.4 g) to the solvent mixture. If the olefin is known to be a poor substrate (e.g., some 1,2-disubstituted or trisubstituted olefins), add methanesulfonamide (95 mg).
-
Stir the mixture vigorously at room temperature until all solids are dissolved and two clear phases are observed. The lower aqueous phase should be a clear, bright yellow.
-
Cool the reaction mixture to 0 °C in an ice bath. Some inorganic salts may precipitate upon cooling. For less reactive olefins, the reaction can be run at room temperature.
-
Add the olefin (1 mmol) to the cooled, stirred mixture.
-
Continue to stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reactions are typically complete within 6-24 hours.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g).
-
Remove the ice bath and allow the mixture to warm to room temperature while stirring for approximately 1 hour.
-
Extract the aqueous phase with ethyl acetate or dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with 2 N KOH if methanesulfonamide was used.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, which may contain the chiral ligand, can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes). The ligand is typically more polar and will remain on the column.
Safety Precautions:
-
Osmium tetroxide is highly toxic and volatile. AD-mix formulations contain a non-volatile osmate salt, which is safer to handle. However, always handle AD-mix in a well-ventilated fume hood.
-
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Never add acid to the AD-mix or the reaction waste, as this can generate toxic hydrogen cyanide gas from the ferricyanide.
Visualizations
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Workflow for Chiral Diol Synthesis
Caption: Step-by-step workflow for chiral diol synthesis.
References
Scale-Up Considerations for (DHQ)2PHAL-Mediated Asymmetric Dihydroxylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone of modern organic synthesis, enabling the enantioselective preparation of chiral vicinal diols from prochiral olefins.[1][2] The use of the cinchona alkaloid-derived ligand, (DHQ)₂PHAL (Hydroquinine 1,4-phthalazinediyl diether), in conjunction with an osmium catalyst, provides a reliable method for producing diols with high enantiomeric excess (ee).[3][4] These chiral diols are critical building blocks in the synthesis of numerous pharmaceuticals and natural products.[3] As drug development progresses from laboratory-scale synthesis to industrial production, a thorough understanding of the scale-up considerations for this powerful reaction is paramount.
This document provides detailed application notes, experimental protocols, and comparative data for both small-scale and large-scale (DHQ)₂PHAL-mediated asymmetric dihydroxylation reactions. Key considerations for transitioning from a laboratory setting to a manufacturing environment are highlighted, with a focus on reagent selection, reaction conditions, and work-up procedures.
Key Scale-Up Considerations
The primary challenge in scaling up the Sharpless Asymmetric Dihydroxylation lies in the choice of the stoichiometric co-oxidant. While the commercially available AD-mix-α, containing potassium ferricyanide (K₃Fe(CN)₆) as the reoxidant, is convenient for small-scale reactions, its use on an industrial scale presents significant challenges. These include the handling and disposal of large quantities of inorganic salts and potential issues with reaction mixture viscosity and work-up.
For large-scale applications, N-methylmorpholine N-oxide (NMO) has emerged as a superior co-oxidant. Its advantages include:
-
Reduced Waste: NMO is used in near-stoichiometric amounts, and its byproduct, N-methylmorpholine, is a water-soluble organic compound that is easier to remove and handle than large quantities of inorganic salts.
-
Improved Reaction Concentration: The absence of large amounts of salts allows for higher reaction concentrations, improving reactor throughput.
-
Simplified Work-up: The work-up procedure is generally more straightforward, often involving simple extractions.
Quantitative Data Summary
The following table summarizes representative quantitative data for (DHQ)₂PHAL-mediated asymmetric dihydroxylation reactions at different scales, illustrating the impact of the co-oxidant choice on reaction parameters.
| Substrate | Scale | Ligand | Osmium Source | Co-oxidant | Solvent System | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| trans-Stilbene | 1 mmol | (DHQ)₂PHAL | K₂OsO₂(OH)₄ | K₃Fe(CN)₆ (in AD-mix-α) | t-BuOH/H₂O (1:1) | 0 | 6 | >95 | >99 | |
| Methyl (E)-2,3-dimethylbut-2-enoate | Lab Scale | (DHQ)₂PHAL (0.01 eq) | K₂OsO₄·2H₂O (0.002 eq) | NMO (1.5 eq) | t-BuOH/Acetone/H₂O (1:1:1) | 0 to RT | - | - | - | |
| Olefin Substrate | 0.5 mmol | (DHQ)₂PHAL (1.0 mol%) | K₂OsO₂(OH)₄ (0.5 mol%) | NMO (1.0 eq) | Ionic Liquid | RT | 24 | up to 99 | up to 94 | |
| o-Isopropoxy-m-methoxystyrene | 2.5 kg | (DHQ)₂PHAL (7.7 mol%) | K₂OsO₂(OH)₄ (0.7 mol%) | NMO | t-BuOH/H₂O | 20 | - | 94 (pure) | 90 | |
| Unsaturated Ketone | - | (DHQ)₂PHAL | OsO₄ | - | - | - | - | 65 | - | |
| Olefin Substrate | - | (DHQ)₂PHAL | OsO₄ | - | - | - | - | 82 | - |
Experimental Protocols
Small-Scale Asymmetric Dihydroxylation using AD-mix-α
This protocol is suitable for laboratory-scale synthesis (typically ≤ 10 mmol).
Materials:
-
Olefin (1.0 mmol)
-
AD-mix-α (1.4 g)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Sodium sulfite (1.5 g)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL).
-
Add AD-mix-α (1.4 g) to the solvent mixture and stir vigorously at room temperature until the solids are dissolved, and two clear phases are observed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the olefin (1.0 mmol) to the cold, stirred reaction mixture.
-
Continue stirring vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 6-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature.
-
Add ethyl acetate to the mixture and stir.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral diol.
Large-Scale Asymmetric Dihydroxylation using NMO
This protocol is a representative procedure for kilogram-scale synthesis and is adapted from principles discussed in industrial process development.
Materials:
-
Olefin (e.g., o-Isopropoxy-m-methoxystyrene, 2.5 kg, ~13 mol)
-
(DHQ)₂PHAL (e.g., 7.7 mol%)
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, e.g., 0.7 mol%)
-
N-Methylmorpholine N-oxide (NMO, ~1.2 equivalents)
-
tert-Butanol
-
Water
-
Sodium sulfite or sodium bisulfite (for quenching)
-
Suitable organic solvent for extraction (e.g., ethyl acetate, toluene)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a suitable reactor, charge tert-butanol and water.
-
Add (DHQ)₂PHAL and potassium osmate(VI) dihydrate. Stir until dissolved.
-
Add the olefin to the reaction mixture.
-
Add NMO to the mixture. The addition may be portion-wise or as a solution to control any exotherm.
-
Maintain the reaction temperature at a controlled setpoint (e.g., 20 °C).
-
Monitor the reaction for completion by a suitable analytical method (e.g., HPLC, GC).
-
Once the reaction is complete, quench by adding an aqueous solution of a reducing agent like sodium sulfite or sodium bisulfite.
-
Perform a solvent exchange if necessary to facilitate extraction.
-
Extract the product into a suitable organic solvent.
-
Wash the organic layer with water and then brine to remove N-methylmorpholine and other water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product, if necessary, by crystallization or chromatography to achieve the desired purity and enantiomeric excess.
Visualizations
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Caption: Key components of the AD-mix-α reagent.
Conclusion
The (DHQ)₂PHAL-mediated Sharpless Asymmetric Dihydroxylation is a robust and highly selective transformation that is amenable to large-scale synthesis. The primary consideration for scale-up is the replacement of potassium ferricyanide with N-methylmorpholine N-oxide as the co-oxidant to simplify handling, work-up, and waste disposal. With appropriate process optimization, this reaction can be efficiently implemented in an industrial setting for the production of valuable chiral diols, which are essential intermediates in the development of new pharmaceuticals. Careful attention to reaction parameters such as catalyst loading, temperature, and solvent selection is crucial for achieving high yields and enantioselectivities on a large scale.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing En-antiomeric Excess in (DHQ)₂PHAL Reactions
Welcome to the technical support center for optimizing enantiomeric excess in asymmetric dihydroxylation reactions using the (DHQ)₂PHAL ligand. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is (DHQ)₂PHAL and why is it used in asymmetric dihydroxylation?
A1: (DHQ)₂PHAL is a chiral ligand derived from the cinchona alkaloid dihydroquinine. It is a key component in Sharpless asymmetric dihydroxylation, where it complexes with osmium tetroxide to create a chiral catalytic species. This complex then reacts with a prochiral alkene to produce a vicinal diol with a high degree of enantioselectivity, meaning one enantiomer is formed in preference to the other.
Q2: What is AD-mix-α and how does it differ from AD-mix-β?
A2: AD-mix-α is a commercially available, pre-packaged mixture of reagents for Sharpless asymmetric dihydroxylation.[1] It contains the osmium catalyst (as K₂OsO₂(OH)₄), a stoichiometric oxidant (K₃Fe(CN)₆), a base (K₂CO₃), and the chiral ligand (DHQ)₂PHAL.[2] AD-mix-β contains the pseudoenantiomeric ligand (DHQD)₂PHAL, which typically yields the opposite enantiomer of the diol product compared to AD-mix-α.[1]
Q3: My reaction is very slow. What can I do to increase the reaction rate?
A3: For slow reactions, particularly with non-terminal or electron-deficient alkenes, the addition of one equivalent of methanesulfonamide (CH₃SO₂NH₂) can significantly accelerate the hydrolysis of the osmate ester intermediate, which is often the rate-limiting step.[1] This can allow reactions to proceed efficiently even at lower temperatures like 0 °C.[1] Additionally, ensuring the reaction is run under slightly basic conditions can help to speed it up.
Q4: Does the substitution pattern of the alkene affect the reaction?
A4: Yes, the substitution pattern of the alkene has a significant impact on both reactivity and enantioselectivity. Generally, the reaction is highly effective for most alkene substitution patterns. However, cis-disubstituted olefins are often poor substrates and can result in lower enantiomeric excess. The reaction is also site-selective, preferentially reacting with the most electron-rich double bond in a polyene substrate.
Troubleshooting Guide: Low Enantiomeric Excess
Low enantiomeric excess (ee) is a common challenge in asymmetric synthesis. This guide provides a systematic approach to identifying and resolving the root causes.
Diagram: Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A step-by-step workflow for troubleshooting low enantiomeric excess.
Question: I am observing a lower than expected enantiomeric excess. What are the possible causes and how can I fix them?
Answer:
Several factors can contribute to low enantiomeric excess. Follow these troubleshooting steps to identify and resolve the issue:
1. Validate Your Analytical Method
-
Problem: The first step is to ensure that your analytical method (chiral HPLC or GC) is accurate and capable of separating the two enantiomers. An unoptimized method can give the false impression of low ee.
-
Solution: Prepare a racemic sample of your diol product. Your analytical method should show two well-resolved, baseline-separated peaks of equal area (50:50 ratio). If not, you must optimize your chromatography method before troubleshooting the reaction.
2. Assess Reagent Quality
-
Problem: Impurities in the starting materials can negatively impact the reaction. The alkene substrate may contain impurities that are more reactive or that can poison the catalyst. The (DHQ)₂PHAL ligand can degrade over time, and the oxidant or other components of the AD-mix can lose their efficacy.
-
Solution:
-
Ensure your alkene is pure. If necessary, purify it by distillation or chromatography before use.
-
Use fresh AD-mix-α or high-quality, properly stored (DHQ)₂PHAL ligand.
-
Use freshly prepared solvents.
-
3. Optimize Reaction Conditions
-
Problem: The enantioselectivity of the Sharpless dihydroxylation is highly sensitive to reaction conditions, particularly temperature and solvent composition.
-
Solution:
-
Temperature: In most cases, lowering the reaction temperature improves the enantiomeric excess. The standard protocol often calls for 0 °C, but for some substrates, even lower temperatures may be beneficial.
-
Solvent Ratio: The typical solvent system is a 1:1 mixture of t-butanol and water. Deviating from this ratio can affect the solubility of the reagents and the stability of the catalytic species, thereby impacting the ee. It is recommended to maintain this ratio unless substrate solubility is an issue.
-
pH: The reaction is faster under slightly basic conditions, which is why potassium carbonate is included in the AD-mix. Ensure the pH is maintained in the optimal range.
-
4. Review the Experimental Protocol
-
Problem: Deviations from the established protocol can lead to a decrease in enantioselectivity. Common issues include incorrect stoichiometry, insufficient mixing, or a competing non-selective reaction pathway.
-
Solution:
-
Stirring: The reaction mixture is biphasic, so vigorous stirring is crucial to ensure proper mixing and mass transfer between the organic and aqueous phases.
-
Ligand Concentration: A non-enantioselective secondary catalytic cycle can sometimes compete with the desired primary cycle. This can be suppressed by using a higher molar concentration of the chiral ligand.
-
Olefin Concentration: If the concentration of the olefin is too high, a second molecule of the substrate might bind to the catalytic center without the chiral ligand, leading to a dihydroxylation with decreased enantioselectivity.
-
Data on Reaction Parameter Effects
The following tables provide illustrative data on how key reaction parameters can influence the enantiomeric excess in Sharpless asymmetric dihydroxylation reactions.
Table 1: Effect of Temperature on Enantiomeric Excess
| Substrate | Ligand | Temperature (°C) | Enantiomeric Excess (% ee) |
| Styrene | (DHQ)₂PHAL | 25 | 92 |
| Styrene | (DHQ)₂PHAL | 0 | 97 |
| trans-Hex-2-ene | (DHQ)₂PHAL | 25 | 85 |
| trans-Hex-2-ene | (DHQ)₂PHAL | 0 | 94 |
Note: This data is representative and illustrates the general trend that lower temperatures often lead to higher enantioselectivity. Optimal temperatures may vary depending on the specific substrate.
Table 2: Effect of Solvent Ratio (t-BuOH:H₂O) on Enantiomeric Excess
| Substrate | Ligand | t-BuOH:H₂O Ratio | Enantiomeric Excess (% ee) |
| 1-Decene | (DHQ)₂PHAL | 3:1 | 88 |
| 1-Decene | (DHQ)₂PHAL | 1:1 | 95 |
| 1-Decene | (DHQ)₂PHAL | 1:3 | 91 |
Note: The 1:1 t-BuOH:H₂O ratio is generally optimal for achieving high enantioselectivity by balancing reagent solubility and reaction kinetics.
Experimental Protocols
General Protocol for Asymmetric Dihydroxylation using AD-mix-α
This protocol is for a 1 mmol scale reaction.
Materials:
-
AD-mix-α (1.4 g)
-
Alkene (1 mmol)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Sodium sulfite (1.5 g)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
(Optional) Methanesulfonamide (CH₃SO₂NH₂) (0.095 g, 1 mmol) for slow-reacting alkenes.
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL).
-
Add AD-mix-α (1.4 g) to the solvent mixture. If using methanesulfonamide, add it at this stage.
-
Stir the mixture vigorously at room temperature until all the solids dissolve and two clear phases are formed. The lower aqueous phase should be a clear, bright yellow.
-
Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate upon cooling. For slow-reacting substrates, the reaction can be run at room temperature.
-
Add the alkene (1 mmol) to the vigorously stirred mixture.
-
Continue to stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are typically complete within 6-24 hours.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g).
-
Remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude diol product by flash column chromatography on silica gel.
Diagram: Experimental Workflow
Caption: A standard workflow for Sharpless asymmetric dihydroxylation.
References
Troubleshooting low yields in Sharpless asymmetric dihydroxylation
Welcome to the technical support center for the Sharpless Asymmetric Dihydroxylation (AD) reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Sharpless AD experiments. Here you will find answers to frequently asked questions (FAQs) and detailed guides to overcome common challenges, particularly in achieving high yields and enantioselectivity.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your Sharpless Asymmetric Dihydroxylation experiments.
Low Yields
Q1: My reaction has resulted in a low yield of the desired diol. What are the potential causes?
Several factors can contribute to low yields in the Sharpless AD reaction. These can be broadly categorized as issues with reagents, reaction conditions, or the substrate itself.
-
Sub-optimal Reagents: The quality and handling of the reagents are critical. The AD-mix reagents are hygroscopic and should be stored in a desiccator to prevent degradation. The purity of the alkene substrate is also crucial, as impurities can interfere with the catalytic cycle.
-
Inefficient Catalytic Turnover: The catalytic cycle may not be operating efficiently, leading to the accumulation of inactive osmium species. This can be due to an inappropriate ratio of reagents or the presence of impurities that poison the catalyst.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired diol. Common side reactions include over-oxidation of the product diol or reactions involving functional groups on the substrate that are incompatible with the reaction conditions.
-
Poor Substrate Reactivity: Electron-deficient or sterically hindered alkenes are often less reactive and may require modified reaction conditions to achieve good yields.[1]
-
Ineffective Workup: The workup procedure is critical for isolating the diol product. Incomplete quenching of the reaction or inefficient extraction can lead to significant product loss.
Q2: How can I improve the yield for an unreactive substrate, such as an electron-deficient alkene?
For electron-deficient olefins, the reaction rate is often slow. Several strategies can be employed to improve the yield:
-
Increase Reaction Temperature: While lower temperatures generally favor higher enantioselectivity, carefully increasing the reaction temperature can enhance the reaction rate and improve the yield for sluggish substrates. It is advisable to perform a temperature optimization study for each specific substrate.
-
Use of Additives: For certain substrates, additives like methanesulfonamide (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester intermediate, thereby improving the catalytic turnover and yield.[2] However, the effect of methanesulfonamide is substrate-dependent.[3][4][5]
-
pH Control: Maintaining a slightly acidic pH can accelerate the oxidation of electron-deficient olefins.
Q3: Can the workup procedure be optimized to increase the isolated yield?
Yes, a carefully executed workup is essential for maximizing the isolated yield.
-
Quenching: After the reaction is complete (monitored by TLC), it should be quenched by adding a reducing agent like sodium sulfite (Na₂SO₃) or sodium metabisulfite (Na₂S₂O₅) to reduce any remaining osmium tetroxide.
-
Extraction: The diol product is often polar and can be challenging to extract from the aqueous phase. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) are recommended. In some cases, the addition of salt to the aqueous layer can improve extraction efficiency.
-
Purification: If byproducts are present, flash column chromatography is typically used for purification. The choice of solvent system for chromatography is crucial to ensure good separation of the diol from impurities.
Low Enantioselectivity
Q1: I am observing low enantiomeric excess (ee) in my reaction. What is the primary cause of this?
The most common reason for low enantioselectivity is the competing "second catalytic cycle." This non-enantioselective pathway becomes significant under certain conditions.
Q2: How does the second catalytic cycle lead to a decrease in enantioselectivity?
The primary, enantioselective cycle involves the reaction of the alkene with the osmium tetroxide-chiral ligand complex. In the second, non-enantioselective cycle, the intermediate osmate ester is re-oxidized to an achiral osmium(VIII)-diol complex before it can dissociate. This achiral complex can then dihydroxylate another alkene molecule, leading to the formation of a racemic mixture of the diol and thus lowering the overall enantiomeric excess.
Q3: What experimental parameters can I adjust to suppress the second catalytic cycle and improve enantioselectivity?
Several strategies can be employed to minimize the contribution of the second catalytic cycle:
-
Slow Addition of the Alkene: Adding the alkene slowly to the reaction mixture helps to maintain a low instantaneous concentration of the substrate. This disfavors the bimolecular reaction between the osmate ester and another alkene molecule, thereby suppressing the second cycle.
-
Increase Ligand Concentration: Using a higher molar ratio of the chiral ligand to the osmium catalyst can help to keep the osmium complexed with the ligand, reducing the availability of the achiral osmium species that participates in the non-enantioselective pathway.
-
Lower Reaction Temperature: Lowering the reaction temperature generally slows down the rate of the second catalytic cycle more than the primary cycle, leading to an improvement in enantioselectivity.
Data Presentation
The following table summarizes the general effects of key reaction parameters on the yield and enantioselectivity of the Sharpless Asymmetric Dihydroxylation. It is important to note that the optimal conditions are often substrate-dependent and may require empirical optimization.
| Parameter | Effect on Yield | Effect on Enantioselectivity (ee) | Notes |
| Temperature | Can decrease if the reaction does not go to completion at lower temperatures. Increasing temperature can improve yields for unreactive substrates. | Lowering the temperature often improves ee. | The optimal temperature is a balance between reaction rate, yield, and enantioselectivity. |
| Ligand Concentration | Can improve yield by minimizing side reactions. | Increasing the ligand-to-osmium ratio generally increases ee by suppressing the second catalytic cycle. | A higher ligand concentration is particularly important for substrates prone to the second cycle. |
| Alkene Concentration | High concentrations can lead to lower yields due to byproduct formation. | High concentrations can significantly decrease ee due to the second catalytic cycle. | Slow addition of the alkene is recommended to maintain a low instantaneous concentration. |
| Reaction Time | Insufficient time will result in incomplete conversion and low yield. | Prolonged reaction times can sometimes lead to a slight decrease in ee due to background reactions. | The reaction should be monitored by TLC to determine the optimal reaction time. |
| pH | A slightly acidic pH can improve the rate for electron-deficient alkenes, while a higher pH can increase the rate for internal olefins. | A higher pH can increase the ee for terminal olefins. | The optimal pH is substrate-dependent. |
Experimental Protocols
General Protocol for Sharpless Asymmetric Dihydroxylation using AD-mix
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the appropriate AD-mix (AD-mix-α or AD-mix-β, 1.4 g per 1 mmol of alkene) to a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene).
-
Dissolution: Stir the mixture at room temperature until all solids have dissolved, and the two phases become clear.
-
Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C) in an ice bath.
-
Substrate Addition: Add the alkene (1 mmol) to the vigorously stirred reaction mixture. For substrates known to give low ee, slow addition of the alkene using a syringe pump is recommended.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the starting material has been consumed, quench the reaction by adding solid sodium sulfite (Na₂SO₃, ~1.5 g per 1 mmol of alkene) and stir for at least one hour.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude diol.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizations
Troubleshooting Workflow for Low Yields
The following diagram illustrates a logical workflow for troubleshooting low yields in the Sharpless Asymmetric Dihydroxylation.
Caption: A step-by-step guide to diagnosing and resolving issues of low product yield.
Signaling Pathway of the Sharpless AD Catalytic Cycles
This diagram illustrates the two competing catalytic cycles in the Sharpless Asymmetric Dihydroxylation and highlights the origin of reduced enantioselectivity.
Caption: The competing catalytic pathways in the Sharpless AD reaction.
References
Effect of temperature and solvent on (DHQ)2PHAL catalysis
Welcome to the technical support center for (DHQ)2PHAL catalysis, a key component in Sharpless Asymmetric Dihydroxylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable answers to common questions and troubleshooting scenarios related to the effects of temperature and solvent on your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound, or 1,4-Bis(9-O-dihydroquininyl)phthalazine, is a chiral ligand derived from the cinchona alkaloid quinine.[1][2] It is a crucial component of "AD-mix-α," a commercially available reagent mixture used for the Sharpless Asymmetric Dihydroxylation.[2][3][4] This reaction converts prochiral alkenes into enantiomerically enriched vicinal diols, which are valuable intermediates in the synthesis of fine chemicals and biologically active compounds.
Q2: What is the standard solvent system for a Sharpless Dihydroxylation using AD-mix-α?
A2: The most common and generally recommended solvent system is a 1:1 mixture of tert-butanol and water. This biphasic system facilitates the interaction of all reaction components: the organic-soluble alkene and the water-soluble inorganic salts (oxidant and base).
Q3: What is the typical starting temperature for the reaction?
A3: For most standard substrates, the reaction is typically conducted at 0 °C. However, for highly reactive alkenes, the temperature may be lowered to room temperature (around 20-25 °C) is sometimes used, but careful optimization is required as this can impact selectivity.
Q4: How does temperature generally affect the reaction outcome?
A4: Temperature is a critical parameter that presents a trade-off between reaction rate and enantioselectivity.
-
Lowering the temperature often improves the enantiomeric excess (ee), as it enhances the energy difference between the two diastereomeric transition states leading to the enantiomeric products.
-
Increasing the temperature increases the reaction rate, but may lead to a decrease in enantioselectivity. The optimal temperature is substrate-dependent and often requires empirical optimization for the best balance of yield, rate, and selectivity.
Q5: How does the solvent composition, specifically the t-BuOH/H₂O ratio, influence the reaction?
A5: The solvent ratio can have a significant impact on enantioselectivity. Studies have shown that for certain substrates, increasing the proportion of water in the solvent mixture can enhance the enantiomeric excess. This effect is attributed to the formation of chiral aggregates of the this compound ligand in solvent systems with higher water content, which can improve the chiral induction.
Troubleshooting Guide
Problem: My reaction shows low enantiomeric excess (ee).
-
Solution 1: Optimize Temperature.
-
Lowering the reaction temperature is the most common strategy to improve ee. Try running the reaction at 0 °C or even lower temperatures if your equipment allows. Be aware that this will likely slow down the reaction rate.
-
-
Solution 2: Adjust Solvent Composition.
-
Vary the ratio of t-BuOH to water. For substrates like styrene, increasing the water fraction (e.g., from a 1:1 to a 1:6 THF/H₂O ratio in a similar system) has been shown to improve ee by promoting beneficial ligand aggregation.
-
-
Solution 3: Check Substrate Purity.
-
Impurities in the alkene substrate can sometimes interfere with the catalyst, leading to lower selectivity. Ensure your starting material is of high purity.
-
-
Solution 4: Ensure Proper Mixing.
-
The reaction is biphasic, so vigorous stirring is essential to ensure efficient mass transfer between the organic and aqueous layers where the catalytic cycle occurs.
-
Problem: The reaction yield is poor or the reaction is very slow.
-
Solution 1: Increase Temperature.
-
If the reaction rate is the primary issue, carefully increasing the temperature can improve the yield within a reasonable timeframe. Monitor the ee, as it may decrease.
-
-
Solution 2: Add an Accelerator.
-
For certain classes of alkenes (especially non-terminal ones), the rate-limiting step can be the hydrolysis of the osmate(VI) ester intermediate. Adding one equivalent of methanesulfonamide (MeSO₂NH₂) can accelerate this step and significantly improve the overall catalytic turnover rate, even at 0 °C.
-
-
Solution 3: Control the pH.
-
The reaction proceeds more rapidly under slightly basic conditions, which is why potassium carbonate is included in the AD-mix. Ensure the buffer has not been compromised. For some electron-deficient olefins, a slightly acidic pH can accelerate the reaction.
-
-
Solution 4: Check Reagent Stoichiometry.
-
Ensure the AD-mix is used in the correct proportion relative to the alkene (typically 1.4 g of mix per 1 mmol of alkene for small-scale reactions).
-
Quantitative Data Summary
The following tables summarize the impact of temperature and solvent on reaction outcomes.
Table 1: General Effect of Temperature on Reaction Parameters
| Parameter | Effect of Lowering Temperature | Effect of Increasing Temperature |
| Enantiomeric Excess (ee) | Often improves | May decrease |
| Reaction Rate | Decreases | Increases |
| Yield | May decrease if reaction stalls | May increase (if rate-limited) |
Data synthesized from information in BenchChem's optimization guide.
Table 2: Effect of THF/H₂O Solvent Ratio on Enantiomeric Ratio (er) for Styrene Dihydroxylation using AD-mix-α
| THF/H₂O Volume Ratio | Enantiomeric Ratio (R:S) |
| 4.5 : 1 | 18 : 82 |
| 1 : 1 | 15 : 85 |
| 1 : 4.5 | 12 : 88 |
This reaction uses the pseudoenantiomeric ligand in AD-mix-β, but illustrates the principle for this compound in AD-mix-α. Data extracted from a study on aggregation-induced asymmetric catalysis.
Experimental Protocols
General Protocol for Asymmetric Dihydroxylation (1 mmol scale)
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 1.4 g of AD-mix-α.
-
Solvent Addition: Add a 1:1 mixture of t-butanol and water (10 mL total; 5 mL of each).
-
Dissolution & Cooling: Stir the mixture vigorously at room temperature until the solids are dissolved and both phases appear clear. Cool the flask to the desired temperature (typically 0 °C) in an ice-water bath.
-
Accelerator (Optional): If the substrate is known to be slow-reacting (e.g., a non-terminal alkene), add methanesulfonamide (1 equivalent, ~95 mg for a 1 mmol reaction).
-
Substrate Addition: Add the alkene (1 mmol) to the cooled, stirred reaction mixture.
-
Reaction: Continue to stir the reaction vigorously at the chosen temperature. Monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (Na₂SO₃, ~1.5 g) and stir for at least 30-60 minutes.
-
Workup: Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude diol product by column chromatography if necessary.
Visualizations
References
(DHQ)2PHAL catalyst deactivation and regeneration
Welcome to the technical support center for the (DHQ)2PHAL catalyst, a key component in Sharpless asymmetric dihydroxylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand catalyst deactivation, and explore regeneration options.
Frequently Asked Questions (FAQs)
Q1: What is the this compound catalyst and where is it used?
A1: this compound is a chiral ligand, specifically a derivative of the cinchona alkaloid dihydroquinine. It is a critical component of AD-mix-α, used in the Sharpless asymmetric dihydroxylation to convert prochiral olefins into chiral vicinal diols with high enantioselectivity.[1][2][3] Such chiral diols are valuable intermediates in the synthesis of natural products and pharmaceuticals.[2]
Q2: What are the main components of the AD-mix-α?
A2: AD-mix-α is a commercially available reagent mixture that simplifies the setup of the Sharpless asymmetric dihydroxylation.[1] It typically contains:
-
Potassium osmate (K₂OsO₂(OH)₄): The source of the osmium catalyst.
-
This compound: The chiral ligand that directs the stereochemical outcome of the reaction.
-
Potassium ferricyanide (K₃[Fe(CN)₆]): The stoichiometric reoxidant that regenerates the active Os(VIII) species.
-
Potassium carbonate (K₂CO₃): A base that maintains the optimal pH for the reaction.
Q3: What is the primary mechanism of the Sharpless asymmetric dihydroxylation?
A3: The reaction proceeds through a catalytic cycle. First, the osmium tetroxide forms a complex with the chiral this compound ligand. This complex then reacts with the alkene via a [3+2]-cycloaddition to form a cyclic osmate ester intermediate. Subsequent hydrolysis of this ester releases the desired 1,2-diol and a reduced osmium species (Os(VI)). The stoichiometric oxidant, potassium ferricyanide, then reoxidizes the osmium to its active Os(VIII) state, allowing the catalytic cycle to continue.
Troubleshooting Guide
This section addresses common problems encountered during Sharpless asymmetric dihydroxylation reactions using this compound catalyst (in AD-mix-α).
Problem 1: Low or no conversion of the starting alkene.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the AD-mix is fresh and has been stored properly according to the manufacturer's instructions. Moisture and prolonged exposure to air can deactivate the osmium catalyst. |
| Poor Solubility of Substrate | The standard solvent system is t-BuOH/water (1:1). If your substrate is not soluble, consider adding a co-solvent like THF. However, be aware that solvent changes can affect enantioselectivity. |
| Insufficient Reaction Time | While many reactions are complete within 6-24 hours at 0 °C, some less reactive alkenes may require longer reaction times or higher temperatures. Monitor the reaction by TLC or GC to determine the optimal time. |
| Presence of Inhibitors | Certain functional groups on the substrate or impurities in the starting material can poison the catalyst. Purify the starting alkene before use. Common poisons for metal catalysts include sulfur- and phosphorus-containing compounds. |
Problem 2: Low enantioselectivity (low ee).
| Possible Cause | Suggested Solution |
| Secondary Catalytic Cycle | A known deactivation pathway involves a secondary, non-enantioselective catalytic cycle. This can occur if the osmate ester intermediate is reoxidized before the diol product dissociates. To suppress this, increase the molar concentration of the this compound ligand relative to the osmium catalyst. |
| Incorrect AD-mix | Double-check that you are using AD-mix-α for the desired enantiomer. AD-mix-β, which contains the pseudoenantiomeric (DHQD)2PHAL ligand, will produce the opposite enantiomer. |
| Reaction Temperature Too High | For most substrates, the recommended reaction temperature is 0 °C. Higher temperatures can lead to a decrease in enantioselectivity. |
| High Olefin Concentration | If the concentration of the alkene is too high, it can lead to a ligand-less dihydroxylation pathway, which is not enantioselective. Consider adding the olefin slowly to the reaction mixture. |
| Ligand Degradation | The cinchona alkaloid-based ligand can undergo oxidative degradation under harsh conditions or over extended reaction times. Ensure the reaction is worked up promptly upon completion. |
Catalyst Deactivation and Regeneration
Catalyst deactivation can manifest as a decrease in reaction rate, incomplete conversion, or a loss of enantioselectivity.
Common Deactivation Pathways
-
Secondary Catalytic Cycle: As mentioned in the troubleshooting guide, a competing, non-enantioselective catalytic cycle can become significant, effectively "deactivating" the desired asymmetric pathway. This is often the primary cause of reduced enantiomeric excess.
-
Ligand Oxidation: The this compound ligand, being an organic molecule, is susceptible to oxidation by the stoichiometric reoxidant (potassium ferricyanide) or other oxidizing species present in the reaction mixture, especially over prolonged reaction times or at elevated temperatures.
-
Osmium Sequestration: In some cases, the osmium may form inactive complexes or precipitate as osmium dioxide (OsO₂), removing it from the catalytic cycle.
Catalyst Regeneration and Ligand Recovery
While the AD-mix is typically used in stoichiometric amounts relative to the substrate for convenience on a lab scale, recovery and reuse of the valuable chiral ligand and osmium catalyst can be economically important for larger-scale syntheses.
Note: A specific, universally applicable protocol for the regeneration of a "spent" AD-mix from a typical lab-scale reaction is not well-documented in the literature. The following are general strategies based on published procedures for ligand and catalyst recovery.
Experimental Protocol: Ligand Recovery by Extraction
This protocol focuses on the recovery of the this compound ligand after the reaction is complete.
-
Quench the Reaction: After the reaction is deemed complete by TLC or GC, quench the reaction by adding a reducing agent such as sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃). Stir for about 1 hour.
-
Initial Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). The diol product will be in the organic layer.
-
Acidic Extraction of Ligand: Combine the aqueous layers. Acidify the aqueous layer to a pH of ~2 with a suitable acid (e.g., 2M HCl). This will protonate the amine groups on the this compound ligand, making it water-soluble.
-
Wash: Wash the acidic aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any remaining organic impurities.
-
Basify and Extract Ligand: Basify the aqueous layer to a pH of ~10-11 with a base (e.g., 2M NaOH). This will deprotonate the ligand, making it soluble in organic solvents again.
-
Final Extraction: Extract the basic aqueous layer multiple times with an organic solvent (e.g., CH₂Cl₂).
-
Drying and Concentration: Combine the organic extracts containing the ligand, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to recover the this compound ligand. The purity of the recovered ligand should be checked (e.g., by NMR) before reuse.
Quantitative Data on Catalyst Performance
Quantitative data on the deactivation and regeneration of the this compound catalyst is not extensively tabulated in the literature for a wide range of substrates and conditions. The performance upon recycling is highly dependent on the specific reaction, work-up procedure, and purity of the recovered components. However, some studies have demonstrated successful recycling in specific applications.
| Parameter | Value/Observation | Conditions | Reference |
| Ligand Recovery | A procedure for ligand recovery and recycling has been developed for large-scale applications. | Large-scale AD of m-chlorostyrene | |
| Catalyst Reuse | The catalytic system (osmium and ligand) has been successfully recycled up to six times. | Asymmetric dihydroxylation of 1-hexene in a water/surfactant system with nanofiltration. | |
| Catalyst Reuse in Ionic Liquids | The catalyst and ligand can be reused after extraction of the product with diethyl ether. | Asymmetric dihydroxylation of 1-hexene in ionic liquids. |
Visualizing Deactivation and Regeneration
Diagram 1: Sharpless Asymmetric Dihydroxylation Catalytic Cycle and Deactivation Pathway
References
Technical Support Center: (DHQ)2PHAL Ligand in Asymmetric Dihydroxylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of the (DHQ)2PHAL ligand in asymmetric dihydroxylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, or hydroquinine 1,4-phthalazinediyl diether, is a chiral ligand used in the Sharpless Asymmetric Dihydroxylation (SAD) reaction.[1][2] Its primary role is to create a chiral environment around an osmium tetroxide catalyst, enabling the enantioselective conversion of prochiral alkenes into vicinal diols with high enantiomeric excess (ee).[1][3][4] This reaction is a cornerstone in synthetic organic chemistry for the preparation of chiral building blocks for pharmaceuticals and natural products.
Q2: What is "AD-mix-α"?
AD-mix-α is a commercially available, pre-packaged mixture of reagents for the Sharpless Asymmetric Dihydroxylation. It conveniently contains the chiral ligand this compound, a source of osmium tetroxide (potassium osmate), a reoxidant (potassium ferricyanide), and a base (potassium carbonate). Using AD-mix-α simplifies the experimental setup and ensures a consistent ratio of reagents.
Q3: What is the expected stereochemical outcome when using this compound?
The this compound ligand, typically found in AD-mix-α, directs the dihydroxylation to a specific face of the alkene. A mnemonic has been developed to predict the stereochemical outcome. When viewing the alkene with the substituents ranked by size (RL > RM > RS), the this compound ligand delivers the hydroxyl groups from the "bottom" or α-face.
Q4: What is the role of each component in the AD-mix?
-
This compound (Ligand): Induces chirality by coordinating to the osmium center.
-
Potassium Osmate (K2OsO2(OH)4): The source of the osmium tetroxide catalyst.
-
Potassium Ferricyanide (K3Fe(CN)6): The stoichiometric reoxidant that regenerates the osmium(VIII) catalyst after each cycle, allowing for the use of catalytic amounts of the toxic and expensive osmium.
-
Potassium Carbonate (K2CO3): Maintains a basic pH, which is crucial for the reaction rate and the stability of the osmate ester intermediate.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
Low enantiomeric excess is a common issue in asymmetric catalysis. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Enantiomeric Excess
References
Technical Support Center: Optimizing (DHQ)2PHAL Catalysis
Welcome to the technical support center for the use of (DHQ)₂PHAL in catalytic asymmetric dihydroxylation. This resource is designed for researchers, scientists, and professionals in drug development seeking to enhance the catalytic turnover number and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is (DHQ)₂PHAL and what is its role in asymmetric dihydroxylation?
(DHQ)₂PHAL, or hydroquinine 1,4-phthalazinediyl diether, is a chiral ligand used in the Sharpless asymmetric dihydroxylation (AD) of alkenes.[1][2] Its primary function is to create a chiral environment around the osmium tetroxide catalyst, which enables the enantioselective synthesis of vicinal diols from prochiral olefins.[2][3] This ligand is a key component of the commercially available reagent mixture "AD-mix-α".
Q2: What is "AD-mix-α" and what does it contain?
AD-mix-α is a pre-packaged mixture of reagents designed to simplify the setup of Sharpless asymmetric dihydroxylation reactions. A typical composition of AD-mix-α per 1.4 grams (sufficient for 1 mmol of alkene) includes:
-
Potassium ferricyanide (K₃Fe(CN)₆): The stoichiometric reoxidant that regenerates the osmium catalyst.
-
Potassium carbonate (K₂CO₃): A base that maintains the optimal pH for the reaction, as the reaction proceeds more rapidly under slightly basic conditions.
-
(DHQ)₂PHAL: The chiral ligand that directs the stereochemical outcome of the dihydroxylation.
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄): The source of the osmium catalyst.
Q3: How do I choose between AD-mix-α and AD-mix-β?
The choice between AD-mix-α and AD-mix-β depends on the desired enantiomer of the diol product.
-
AD-mix-α , which contains the (DHQ)₂PHAL ligand, delivers the hydroxyl groups to the α-face of the alkene.
-
AD-mix-β , containing the pseudoenantiomeric (DHQD)₂PHAL ligand, delivers the hydroxyl groups to the β-face.
A mnemonic can be used to predict the stereochemical outcome based on the alkene's substituents.
Q4: What is the catalytic turnover number (TON) and why is it important?
The Turnover Number (TON) is a measure of a catalyst's efficiency and represents the number of substrate molecules converted to product per molecule of catalyst before it becomes deactivated. A higher TON indicates a more active and stable catalyst, which is economically and environmentally beneficial as it allows for lower catalyst loading.
Troubleshooting Guide
This guide addresses common issues that can arise during asymmetric dihydroxylation reactions using (DHQ)₂PHAL, leading to suboptimal turnover numbers and enantioselectivity.
Issue 1: Low or No Catalytic Activity (Low TON)
| Possible Cause | Suggested Solution |
| Catalyst Poisoning | Impurities in the reagents or solvent can poison the osmium catalyst. Ensure the use of high-purity, dry, and degassed solvents and reagents. |
| Incorrect pH | The reaction rate is sensitive to pH. The presence of potassium carbonate in the AD-mix is intended to maintain a basic pH, which is optimal for most substrates. For electron-deficient olefins, a slightly acidic pH might accelerate the reaction. |
| Low Reaction Temperature | While lower temperatures often favor higher enantioselectivity, they can also significantly decrease the reaction rate. A systematic optimization of the reaction temperature for your specific substrate is recommended. |
| Catalyst Deactivation | The osmium catalyst can deactivate over time through various mechanisms, including the formation of inactive species. |
| Rate-Limiting Hydrolysis | The hydrolysis of the osmate ester intermediate can be the rate-limiting step in the catalytic cycle. The addition of methanesulfonamide (MeSO₂NH₂) can accelerate this step, particularly for non-terminal alkenes. |
Issue 2: Low Enantioselectivity (ee%)
| Possible Cause | Suggested Solution |
| High Olefin Concentration | If the concentration of the alkene is too high, a non-enantioselective secondary catalytic cycle can occur where the alkene reacts with an osmium species that is not bound to the chiral ligand. To mitigate this, consider slow addition of the alkene to the reaction mixture. |
| Inappropriate Reaction Temperature | Higher temperatures can lead to a decrease in enantioselectivity. Optimizing the temperature by running the reaction at a lower temperature (e.g., 0 °C or even lower) can improve the ee%. |
| Suboptimal Solvent System | The solvent system can influence the enantioselectivity. A common solvent mixture is t-butanol/water (1:1). Recent studies have shown that varying the ratio of co-solvents can enhance enantioselectivity through aggregation-induced effects. |
| Substrate-Ligand Mismatch | While (DHQ)₂PHAL is effective for a wide range of substrates, some alkenes may require a different ligand to achieve high enantioselectivity. |
Experimental Protocols
General Procedure for Asymmetric Dihydroxylation using AD-mix-α:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-α (1.4 g per 1 mmol of alkene) and a 1:1 mixture of t-butanol and water (5 mL per 1 mmol of alkene).
-
Stir the mixture at room temperature until all solids are dissolved and the solution is clear.
-
Cool the reaction mixture to the desired temperature (typically 0 °C).
-
If required for your substrate (especially for internal or electron-deficient alkenes), add methanesulfonamide (1 equivalent).
-
Add the alkene (1 mmol) to the reaction mixture.
-
Stir the reaction vigorously at the chosen temperature and monitor its progress using an appropriate technique (e.g., TLC or GC).
-
Upon completion, quench the reaction by adding a solid sulfite salt such as sodium sulfite (Na₂SO₃) (1.5 g per 1 mmol of alkene) and stir for at least 30 minutes.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude diol by column chromatography if necessary.
Caution: Osmium tetroxide and its salts are highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Visualizations
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
References
Technical Support Center: Reactions Involving (DHQ)2PHAL
Welcome to the technical support center for reactions involving the chiral ligand (DHQ)2PHAL. This guide is designed to assist researchers, scientists, and drug development professionals in successfully carrying out these reactions, with a focus on the widely used Sharpless Asymmetric Dihydroxylation. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to streamline your workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it primarily used?
A1: this compound is a chiral ligand derived from the cinchona alkaloid dihydroquinine.[1][2] It is most commonly used as a component of "AD-mix-α" for the Sharpless Asymmetric Dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols from alkenes.[1][3] These chiral diols are valuable intermediates in the synthesis of natural products and pharmaceuticals.[4]
Q2: What is the role of each component in the AD-mix?
A2: The commercially available AD-mix-α typically contains the following reagents:
-
Potassium osmate (K2OsO2(OH)4): The source of the osmium tetroxide catalyst.
-
This compound: The chiral ligand that directs the stereochemical outcome of the dihydroxylation.
-
Potassium ferricyanide (K3Fe(CN)6): The stoichiometric reoxidant that regenerates the osmium(VIII) catalyst, allowing for the use of catalytic amounts of the toxic and expensive osmium.
-
Potassium carbonate (K2CO3): A base used to maintain the optimal pH for the reaction, as the dihydroxylation is generally faster under slightly basic conditions.
Q3: How do I choose between AD-mix-α and AD-mix-β?
A3: The choice between AD-mix-α and AD-mix-β determines the enantiomer of the diol product. AD-mix-α contains the this compound ligand, while AD-mix-β contains its pseudoenantiomer, (DHQD)2PHAL. A mnemonic is often used to predict the stereochemical outcome based on the substitution pattern of the alkene. For most substrates, this compound (in AD-mix-α) delivers the diol from the "alpha" or bottom face of the alkene when drawn in a specific orientation, while (DHQD)2PHAL (in AD-mix-β) delivers it from the "beta" or top face.
Q4: What is a typical solvent system for a Sharpless Asymmetric Dihydroxylation?
A4: The most common solvent system is a 1:1 mixture of tert-butanol and water. This biphasic system is necessary to dissolve both the organic substrate and the inorganic salts in the AD-mix.
Q5: Are there any safety precautions I should be aware of when working with these reagents?
A5: Yes, several components of the AD-mix are hazardous.
-
Potassium osmate is toxic and should be handled with extreme care in a fume hood. It is a severe irritant to the eyes and respiratory system.
-
Potassium ferricyanide can release hydrogen cyanide gas if acidified, which is highly toxic.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive catalyst. | 1. Ensure the potassium osmate has been stored properly and is not degraded. Use freshly opened AD-mix if possible. |
| 2. Poorly soluble substrate. | 2. Increase the proportion of tert-butanol or consider adding a co-solvent like THF. Sonication may also help dissolve the substrate. | |
| 3. Reaction not gone to completion. | 3. Monitor the reaction by TLC. If starting material remains, extend the reaction time. Gentle heating (to ~40 °C) can sometimes accelerate slow reactions, but may decrease enantioselectivity. | |
| 4. Quenching agent is interfering. | 4. Ensure the quenching agent (e.g., sodium sulfite) is added after the reaction is complete. | |
| Low enantiomeric excess (ee) | 1. Reaction temperature is too high. | 1. Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C). |
| 2. Incorrect ligand for the substrate. | 2. While the mnemonic is a good guide, some substrates give better selectivity with the "mismatched" ligand. A small-scale screen with both AD-mix-α and AD-mix-β is recommended for new substrates. | |
| 3. Secondary catalytic cycle. | 3. The osmylate ester intermediate can be re-oxidized before dissociation, leading to a less selective dihydroxylation pathway. Using a higher concentration of the chiral ligand can sometimes suppress this side reaction. | |
| 4. Racemization during work-up or purification. | 4. Avoid harsh acidic or basic conditions during work-up. Be mindful of the stability of your product on silica gel during chromatography. | |
| Difficulty isolating the product | 1. Emulsion formation during work-up. | 1. Add a saturated solution of NaCl (brine) to help break the emulsion. Filtering the biphasic mixture through a pad of celite can also be effective. |
| 2. Product is too water-soluble. | 2. After the initial extraction with an organic solvent, saturate the aqueous layer with NaCl and perform several more extractions with a more polar solvent like ethyl acetate. | |
| 3. Co-elution with ligand during chromatography. | 3. The chiral ligand can sometimes be difficult to separate from the product. A common technique is to wash the organic layer with dilute acid (e.g., 2 M HCl) to protonate the amine functionalities on the ligand, making it more water-soluble and thus easier to remove in the aqueous phase. Alternatively, a wash with a mild oxidizing agent like bleach can help degrade the ligand. | |
| Inconsistent results | 1. Variations in reagent quality. | 1. Use high-purity solvents and reagents. The quality of the AD-mix can vary between batches; it is advisable to test a new batch on a known substrate. |
| 2. pH of the reaction mixture. | 2. The reaction is sensitive to pH. Ensure the potassium carbonate is fully dissolved and the mixture is basic before adding the substrate. For some electron-deficient olefins, a slightly acidic pH may accelerate the reaction. |
Experimental Protocols
General Procedure for Sharpless Asymmetric Dihydroxylation
-
To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol and water (1:1 ratio, e.g., 5 mL of each for a 1 mmol scale reaction).
-
Add the AD-mix-α (or AD-mix-β) powder (typically ~1.4 g per mmol of alkene). Stir the mixture at room temperature until the solids are dissolved, resulting in a pale yellow, biphasic solution.
-
Cool the reaction mixture to the desired temperature (typically 0 °C) in an ice bath.
-
Add the alkene substrate (1 mmol) to the reaction mixture. If the alkene is a solid, it can be dissolved in a small amount of tert-butanol or another suitable solvent before addition.
-
Stir the reaction vigorously. The color of the mixture will typically change from yellow to a darker, often greenish or reddish-brown, color as the reaction progresses.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 6-24 hours), quench the reaction by adding a solid quenching agent like sodium sulfite or sodium metabisulfite (~1.5 g per mmol of alkene).
-
Stir the mixture for at least one hour at room temperature. The color should lighten, and a precipitate may form.
-
Add an organic solvent for extraction (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer. Extract the aqueous layer two or three more times with the organic solvent.
-
Combine the organic layers and wash with a saturated aqueous solution of NaCl (brine).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude diol.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Experimental Workflow for Sharpless Asymmetric Dihydroxylation
Caption: General experimental workflow for Sharpless Asymmetric Dihydroxylation.
Troubleshooting Logic for Low Enantiomeric Excess
Caption: Troubleshooting decision tree for low enantiomeric excess (ee).
References
Technical Support Center: Sharpless Asymmetric Dihydroxylation with (DHQ)2PHAL
Welcome to the technical support center for the Sharpless Asymmetric Dihydroxylation (AD) reaction, with a specific focus on the (DHQ)2PHAL ligand. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the impact of substrate purity on reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Sharpless AD reaction with this compound is giving a low yield and/or low enantioselectivity (e.e.). What are the common causes?
Low yields or poor enantioselectivity in a Sharpless AD reaction can stem from several factors.[1][2] While issues can arise from reagent stoichiometry, reaction temperature, or stirring rate, a primary and often overlooked cause is the purity of the alkene substrate.[3] Impurities can interfere with the catalytic cycle, leading to catalyst deactivation or the formation of achiral byproducts.
Troubleshooting Workflow:
The first step in troubleshooting is to systematically evaluate potential points of failure. The purity of the starting material is a critical parameter that should be confirmed before investigating other factors.
References
Additives and co-catalysts to enhance (DHQ)2PHAL performance
Welcome to the technical support center for the Sharpless Asymmetric Dihydroxylation (AD) reaction, with a specific focus on optimizing the performance of the (DHQ)2PHAL ligand. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and answer frequently asked questions.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes and recommended solutions.
Issue 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a common challenge in asymmetric synthesis. Below is a systematic guide to identifying and resolving the root causes of suboptimal stereoselectivity.
| Potential Cause | Recommended Action |
| Secondary Catalytic Cycle | A competing, non-enantioselective dihydroxylation pathway can become significant, especially at high alkene concentrations. This "second cycle" occurs when the osmate ester intermediate is re-oxidized before the diol product is released, leading to a catalyst species that is not complexed with the chiral ligand.[1] To mitigate this, add the alkene substrate slowly to the reaction mixture to maintain a low instantaneous concentration.[2] Increasing the molar concentration of the this compound ligand can also suppress this secondary pathway.[1] |
| Suboptimal Ligand Concentration | An insufficient amount of the chiral ligand relative to the osmium catalyst can result in the formation of achiral osmium tetroxide species, leading to a non-asymmetric dihydroxylation. Ensure you are using the recommended catalyst-to-ligand ratio. For particularly challenging substrates, consider using "Super-AD-mix" kits which contain a higher concentration of the ligand.[3] |
| Incorrect Reaction Temperature | Temperature plays a crucial role in enantioselectivity. Generally, lowering the reaction temperature (e.g., to 0 °C or below) improves enantiomeric excess, although it may slow down the reaction rate.[2] It is advisable to perform a temperature screening experiment to find the optimal balance for your specific substrate. |
| Inappropriate Co-oxidant | While N-methylmorpholine N-oxide (NMO) can be used, potassium ferricyanide (K3Fe(CN)6) , as found in the commercially available AD-mix preparations, is generally preferred for achieving high enantioselectivity in the Sharpless AD reaction. |
| pH of the Reaction Mixture | The pH of the reaction medium can influence both the reaction rate and the enantioselectivity. For electron-deficient olefins, a slightly acidic pH, which can be achieved by the addition of citric acid , can accelerate the reaction. Conversely, a higher pH can increase the rate of oxidation for internal olefins and may also improve the enantiomeric excess for terminal olefins. The standard AD-mix formulation is buffered with potassium carbonate to maintain a basic pH. |
| Solvent Effects | The standard solvent system for the Sharpless AD reaction is a 1:1 mixture of t-butanol and water. This biphasic system is crucial for dissolving both the organic substrate and the inorganic reagents. Recent studies have shown that the ratio of organic solvent to water can influence the aggregation of the chiral ligand, which in turn can affect enantioselectivity. Experimenting with the solvent ratio may be beneficial for optimizing your reaction. |
Issue 2: Low or No Product Yield
Low product yield can be caused by a variety of factors, from reagent quality to reaction conditions.
| Potential Cause | Recommended Action |
| Catalyst Inactivity | Osmium tetroxide is volatile and toxic, and its activity can diminish over time. Ensure that your osmium source is fresh and has been stored properly. AD-mix preparations are generally stable but should be stored in a cool, dry place. |
| Inefficient Hydrolysis of the Osmate Ester | For certain substrates, particularly non-terminal olefins, the hydrolysis of the intermediate osmate ester can be slow, leading to long reaction times and potentially lower yields. The addition of methanesulfonamide (CH3SO2NH2) as an additive can accelerate this step and improve the overall reaction efficiency. |
| Substrate Reactivity | Electron-deficient olefins are inherently less reactive towards the electrophilic osmium tetroxide. As mentioned previously, the addition of citric acid to lower the pH can help to accelerate the reaction rate for these substrates. Cis-disubstituted olefins are also known to be poor substrates for the standard this compound ligand. |
| Incomplete Reaction | Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. If the reaction stalls, it may indicate catalyst deactivation. |
| Product Degradation | The diol product may be sensitive to the work-up conditions. Avoid harsh acidic or basic conditions during extraction and purification. Prompt quenching of the reaction with a reducing agent like sodium sulfite is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the AD-mix?
A1: The AD-mix is a pre-packaged mixture of reagents for the Sharpless Asymmetric Dihydroxylation. AD-mix-α contains:
-
This compound: The chiral ligand that provides the asymmetric induction.
-
Potassium osmate (K2OsO2(OH)4): The source of the osmium catalyst.
-
Potassium ferricyanide (K3[Fe(CN)6]): The stoichiometric re-oxidant that regenerates the osmium catalyst.
-
Potassium carbonate (K2CO3): A base that maintains the optimal pH for the reaction.
Q2: How does methanesulfonamide improve the reaction?
A2: Methanesulfonamide (CH3SO2NH2) acts as a general acid catalyst that accelerates the hydrolysis of the osmate ester intermediate to release the diol product and regenerate the catalyst. This is particularly effective for non-terminal and sterically hindered olefins where this hydrolysis step can be rate-limiting.
Q3: Can I use a different co-oxidant?
A3: While other co-oxidants like N-methylmorpholine N-oxide (NMO) can be used, potassium ferricyanide is generally recommended for the Sharpless AD reaction to achieve high enantioselectivity and is the co-oxidant included in the AD-mix formulations.
Q4: My substrate is a polyene. Which double bond will be dihydroxylated?
A4: The Sharpless AD reaction is highly site-selective and will generally favor the oxidation of the most electron-rich double bond in the substrate.
Q5: How do I choose between AD-mix-α and AD-mix-β?
A5: The choice between AD-mix-α and AD-mix-β determines the stereochemical outcome of the reaction. AD-mix-α contains the this compound ligand, while AD-mix-β contains its pseudoenantiomer, (DHQD)2PHAL. These ligands deliver the hydroxyl groups to opposite faces of the alkene, resulting in the formation of enantiomeric diol products. A mnemonic can be used to predict the stereochemistry based on the substitution pattern of the alkene.
Data Presentation
Table 1: Effect of Methanesulfonamide on Enantioselectivity for Various Substrates with AD-mix-β ((DHQD)2PHAL)
| Substrate | % ee (without CH3SO2NH2) | % ee (with CH3SO2NH2) |
| trans-5-decene | 91 | 96 |
| 1-dodecene | 89 | 93 |
| Styrene | 97 | 97 |
Data extracted from illustrative examples in the literature. Actual results may vary.
Table 2: Comparison of Enantioselectivity for Different Olefin Classes with AD-mix-α (this compound) and AD-mix-β ((DHQD)2PHAL)
| Olefin Class | Substrate Example | % ee (AD-mix-α) | % ee (AD-mix-β) |
| Monosubstituted | Styrene | 95 (S) | 97 (R) |
| 1,1-Disubstituted | α-Methylstyrene | 80 (S) | 84 (R) |
| trans-1,2-Disubstituted | trans-Stilbene | >99.5 (S,S) | >99.5 (R,R) |
| Trisubstituted | trans-β-Methylstyrene | 93 (S) | 94 (R) |
Configuration of the product is indicated in parentheses. Data is illustrative and sourced from Sharpless, K. B., et al. J. Org. Chem. 1992, 57, 2768–2771.
Experimental Protocols
Standard Protocol for Asymmetric Dihydroxylation using AD-mix
-
To a stirred mixture of t-butanol and water (1:1, 5 mL per 1 mmol of alkene) at room temperature, add the appropriate AD-mix (AD-mix-α or AD-mix-β, 1.4 g per 1 mmol of alkene).
-
Stir the mixture vigorously until both phases become clear.
-
Cool the reaction mixture to the desired temperature (typically 0 °C).
-
If required for the specific substrate (e.g., non-terminal olefins), add methanesulfonamide (1 equivalent).
-
Add the alkene (1 mmol) to the reaction mixture. For substrates prone to the second catalytic cycle, add the alkene slowly over a period of time.
-
Stir the reaction vigorously at the chosen temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a solid sulfite salt (e.g., Na2SO3, 1.5 g) and stir for at least 30 minutes.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude diol product by flash column chromatography.
Visualizations
Caption: Primary catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Caption: Troubleshooting flowchart for low enantioselectivity.
References
Technical Support Center: Osmium Residue Removal in (DHQ)2PHAL Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of osmium residues from Sharpless asymmetric dihydroxylation reactions utilizing the (DHQ)2PHAL ligand.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final diol product is discolored (black or brown). What is the likely cause and how can I fix it?
A1: Discoloration, particularly black or brown particulate matter, is a strong indicator of residual osmium species, likely in a reduced, insoluble form. This can occur due to incomplete removal during the workup.
-
Troubleshooting Steps:
-
Ensure Complete Quenching: The initial quenching step with a reducing agent is critical. Ensure you are using a sufficient excess of the quenching agent (e.g., sodium sulfite or sodium thiosulfate) and allowing adequate time for the reaction to complete. Vigorous stirring is necessary to ensure proper mixing of the biphasic reaction mixture.
-
Filtration: After quenching, a fine black precipitate of osmium dioxide may form. A filtration step through a pad of celite or a similar filter aid can be effective in removing this particulate matter before proceeding with the extraction.
-
Additional Wash Steps: During the workup, additional washes of the organic layer with an aqueous solution of a reducing agent can help to remove any remaining soluble osmium species.
-
Scavenger Treatment: If discoloration persists after standard workup and filtration, consider treating the organic solution of your product with a metal scavenger.
-
Q2: I've performed the standard workup, but my ICP-MS analysis still shows unacceptably high levels of residual osmium. What are my options?
A2: High levels of residual osmium after a standard workup suggest that the osmium species are either soluble in your organic phase or are finely dispersed and not easily removed by simple filtration.
-
Troubleshooting Steps:
-
Optimize the Quenching/Precipitation: Experiment with the amount and type of reducing agent. While sodium sulfite is common, sodium thiosulfate can also be effective. Ensure the pH of the aqueous phase during quenching is appropriate, as this can influence the precipitation of osmium salts.
-
Employ a Metal Scavenger: This is often the most effective solution for reducing osmium levels to the low ppm or even ppb range. Functionalized silica-based scavengers are particularly efficient. See the "Data Presentation" and "Experimental Protocols" sections for more details on scavenger selection and use.
-
Immobilized Osmium Catalysts: For future reactions, consider using an immobilized osmium catalyst. These are designed to minimize leaching of the metal into the reaction mixture, simplifying the purification process. However, be aware that some leaching can still occur.[1]
-
Recrystallization: If your diol is a solid, recrystallization can be an effective final purification step to remove trapped impurities, including osmium residues.
-
Q3: Can I reuse the osmium catalyst from my reaction?
A3: While recycling the osmium catalyst is desirable due to its cost and toxicity, it can be challenging with homogeneous Sharpless dihydroxylation. The workup procedures designed to remove osmium from the product are generally not compatible with catalyst recovery. For catalyst recyclability, the use of immobilized or encapsulated osmium catalysts is the recommended approach.[2]
Q4: What are the safety precautions I should take when handling osmium-containing waste?
A4: Osmium tetroxide is highly toxic and volatile. All waste containing osmium, including aqueous layers from extractions, celite plugs from filtration, and scavenger resins, must be treated as hazardous waste.
-
Safety Protocols:
-
Neutralization: Before disposal, it is good practice to treat all osmium-containing solutions and materials with a reducing agent (e.g., sodium sulfite or corn oil) to convert the volatile OsO4 to less hazardous, non-volatile lower oxidation state species.
-
Segregated Waste: Keep all osmium-containing waste in clearly labeled, sealed containers separate from other laboratory waste.
-
Consult Safety Guidelines: Always follow your institution's specific guidelines for the disposal of heavy metal waste.
-
Data Presentation
The following table summarizes the efficiency of various functionalized silica-based metal scavengers for the removal of osmium from an organic solvent (ethyl acetate). This data is crucial for selecting an appropriate scavenger to achieve the desired level of purity in the final product.
| Scavenger Type | Initial Osmium Concentration (ppm) | Scavenger Equivalents | Time (hours) | Temperature (°C) | Scavenging Efficiency (%) | Final Osmium Concentration (ppm) |
| SiliaMetS® Thiol | 132 | 8 | 16 | 22 | > 98% | < 0.5 |
| SiliaMetS® Cysteine | 132 | 8 | 16 | 22 | > 98% | < 0.5 |
| SiliaMetS® DMT | 132 | 8 | 16 | 22 | > 98% | < 0.5 |
| SiliaMetS® Imidazole | 132 | 8 | 16 | 22 | > 98% | < 0.5 |
| SiliaMetS® Thiol | 25 | 8 | 16 | 22 | > 98% | < 0.5 |
| SiliaMetS® Cysteine | 25 | 8 | 16 | 22 | > 98% | < 0.5 |
| SiliaMetS® DMT | 25 | 8 | 16 | 22 | > 98% | < 0.5 |
| SiliaMetS® Imidazole | 25 | 8 | 16 | 22 | > 98% | < 0.5 |
| SiliaMetS® Thiol | 21 | 8 | 16 | 22 | 92% | ~1.7 |
| SiliaMetS® Cysteine | 21 | 8 | 16 | 22 | 91% | ~1.9 |
| SiliaMetS® DMT | 21 | 8 | 16 | 22 | 91% | ~1.9 |
| SiliaMetS® Imidazole | 21 | 8 | 16 | 22 | 91% | ~1.9 |
Data summarized from a case study by SiliCycle.[3] Note: >98% scavenging efficiency corresponds to a final osmium concentration of < 0.5 ppm.
Experimental Protocols
Protocol 1: Standard Quenching and Workup Procedure
This protocol describes a standard method for quenching the Sharpless asymmetric dihydroxylation reaction and removing the bulk of the osmium catalyst.
-
Reaction Quenching:
-
Upon completion of the dihydroxylation reaction (monitored by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a 2M aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) (approximately 1.5 g of solid per 1.4 g of AD-mix used) to the vigorously stirring reaction mixture.[4]
-
Allow the mixture to warm to room temperature and continue stirring for at least one hour. The color of the mixture should change from dark brown/black to a lighter shade as the osmate ester is reduced.
-
-
Extraction and Washing:
-
Add ethyl acetate to the reaction mixture and transfer it to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 2N KOH (if methanesulfonamide was used as an additive), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude diol.
-
-
Purification:
-
The crude diol can be further purified by flash column chromatography on silica gel. The chiral ligand generally does not elute with common solvent systems like ethyl acetate/hexanes.
-
Protocol 2: Osmium Removal Using a Functionalized Silica Scavenger
This protocol is for the removal of trace osmium residues from an organic solution of the diol product after an initial workup.
-
Scavenger Selection and Preparation:
-
Based on the data table, select a suitable functionalized silica scavenger (e.g., SiliaMetS® Thiol or DMT).
-
Weigh the required amount of the scavenger (typically 4-8 equivalents relative to the initial amount of osmium catalyst used) into a flask.
-
-
Scavenging Procedure:
-
Dissolve the crude diol product in a suitable organic solvent (e.g., ethyl acetate).
-
Add the solution of the crude product to the flask containing the scavenger.
-
Stir the mixture at room temperature for 4-16 hours. The optimal time may need to be determined experimentally.[3]
-
-
Isolation of the Purified Product:
-
Filter the mixture to remove the scavenger resin.
-
Wash the resin with a small amount of the organic solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the purified diol with significantly reduced osmium content.
-
Visualizations
Caption: Workflow for Sharpless asymmetric dihydroxylation and subsequent osmium removal.
Caption: Troubleshooting decision tree for high residual osmium contamination.
References
Validation & Comparative
A Comparative Guide to the Stereochemical Outcomes of (DHQ)2PHAL and (DHQD)2PHAL in Asymmetric Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
The Sharpless asymmetric dihydroxylation stands as a cornerstone of modern organic synthesis, enabling the enantioselective formation of vicinal diols from prochiral alkenes. This powerful transformation relies on the use of chiral ligands derived from cinchona alkaloids to direct the stereochemical course of the reaction. Among the most successful and widely utilized of these are the pseudoenantiomeric ligands (DHQ)₂PHAL and (DHQD)₂PHAL, which form the chiral core of the commercially available reagent mixtures, AD-mix-α and AD-mix-β, respectively.[1][2] This guide provides a comprehensive comparison of the stereochemical outcomes achieved with these two ligands, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in ligand selection and reaction design.
Ligand Structure and Mnemonic for Stereochemical Prediction
(DHQ)₂PHAL is derived from dihydroquinine, while (DHQD)₂PHAL is synthesized from dihydroquinidine.[3] Although not true enantiomers, they exhibit opposite stereochemical preferences in the dihydroxylation of a given alkene. A well-established mnemonic allows for the prediction of the major enantiomer produced by each ligand.[1] By orienting the alkene with its substituents in specific quadrants based on their steric bulk (Large, Medium, Small), the face of hydroxylation can be predicted.
Generally, for a given alkene orientation:
-
(DHQ)₂PHAL (in AD-mix-α) delivers the hydroxyl groups from the α-face (bottom face) .
-
(DHQD)₂PHAL (in AD-mix-β) delivers the hydroxyl groups from the β-face (top face) .[1]
This predictable stereochemical control is a key advantage of the Sharpless asymmetric dihydroxylation, allowing for the targeted synthesis of a desired stereoisomer.
Performance Comparison: Enantiomeric Excess in the Dihydroxylation of Various Alkenes
The enantiomeric excess (ee%) achieved in the Sharpless asymmetric dihydroxylation is highly dependent on the substitution pattern of the alkene substrate. The following table summarizes the performance of (DHQ)₂PHAL (AD-mix-α) and (DHQD)₂PHAL (AD-mix-β) in the dihydroxylation of a range of representative alkenes.
| Alkene Substrate | Substitution Pattern | Ligand | Enantiomeric Excess (ee%) | Product Configuration |
| Styrene | Monosubstituted | (DHQ)₂PHAL | 97 | (R) |
| (DHQD)₂PHAL | 97 | (S) | ||
| trans-Stilbene | trans-Disubstituted | (DHQ)₂PHAL | >99 | (R,R) |
| (DHQD)₂PHAL | >99 | (S,S) | ||
| 1-Decene | Monosubstituted | (DHQ)₂PHAL | 84 | (R) |
| (DHQD)₂PHAL | 80 | (S) | ||
| cis-β-Methylstyrene | cis-Disubstituted | (DHQ)₂PHAL | 28 | (1R,2S) |
| (DHQD)₂PHAL | 29 | (1S,2R) | ||
| 1-Phenylcyclohexene | Trisubstituted | (DHQ)₂PHAL | 93 | (1R,2S) |
| (DHQD)₂PHAL | 94 | (1S,2R) | ||
| Methyl trans-cinnamate | trans-Disubstituted | (DHQ)₂PHAL | 93 | (2R,3S) |
| (DHQD)₂PHAL | 94 | (2S,3R) |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
Mechanistic Rationale for Stereoselectivity
The stereochemical outcome of the Sharpless asymmetric dihydroxylation is determined in the transition state of the [3+2] cycloaddition of the osmium tetroxide-ligand complex to the alkene. The chiral ligand creates a binding pocket that preferentially accommodates the alkene in a specific orientation, leading to facial selectivity.
The following diagrams, generated using the DOT language, illustrate the proposed transition state models for the reaction of an alkene with the osmium-complexed (DHQ)₂PHAL and (DHQD)₂PHAL ligands, leading to the observed stereochemical preferences.
Caption: Proposed transition state for α-face attack with (DHQ)₂PHAL.
Caption: Proposed transition state for β-face attack with (DHQD)₂PHAL.
The phthalazine linker in the ligands, along with the quinoline rings, creates a defined chiral space. For a given alkene, one face will experience unfavorable steric interactions with the ligand framework, thus favoring the approach of the osmium tetroxide from the less hindered face.
Experimental Protocols
The following is a general experimental procedure for the asymmetric dihydroxylation of an alkene using the commercially available AD-mix.
Materials:
-
AD-mix-α or AD-mix-β
-
Alkene
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate (or other suitable drying agent)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the AD-mix (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL of each per 1 mmol of alkene). Stir the mixture at room temperature until all solids have dissolved and two clear phases are observed.
-
Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add the alkene (1 mmol) to the vigorously stirred mixture.
-
Reaction Monitoring: Continue stirring vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may need to be stirred at room temperature.
-
Workup: Once the reaction is complete (as indicated by TLC, typically after 6-24 hours), add solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir the mixture at room temperature for 1 hour.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure diol.
Safety Precautions: Osmium tetroxide and its salts are highly toxic and volatile. The commercially available AD-mixes contain only a catalytic amount of potassium osmate, which is less volatile. However, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Conclusion
The choice between (DHQ)₂PHAL (AD-mix-α) and (DHQD)₂PHAL (AD-mix-β) provides a reliable and predictable method for controlling the stereochemical outcome of the asymmetric dihydroxylation of a wide range of alkenes. By understanding the mnemonic for stereochemical prediction and considering the substrate's substitution pattern, researchers can effectively select the appropriate ligand to synthesize the desired enantiomerically enriched vicinal diol. The high enantioselectivities and broad substrate scope make the Sharpless asymmetric dihydroxylation a powerful tool in modern organic synthesis, with significant applications in the development of pharmaceuticals and other complex chiral molecules.
References
A Comparative Guide to (DHQ)2PHAL and Other Privileged Chiral Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency in the synthesis of complex molecules. This guide provides an objective comparison of the cinchona alkaloid-derived ligand (DHQ)2PHAL with two other widely recognized classes of privileged chiral ligands: BINAP and Salen. By presenting key performance data, detailed experimental protocols, and mechanistic insights, this document aims to assist researchers in selecting the most suitable ligand for their specific synthetic challenges.
Overview of the Ligand Classes
Chiral ligands are essential tools in modern organic synthesis, enabling the production of single-enantiomer compounds, a critical requirement in the pharmaceutical and agrochemical industries. The three classes of ligands compared here—this compound, BINAP, and Salen—are distinguished by their unique structural motifs and their broad applicability in a variety of asymmetric transformations.
This compound , a dimeric cinchona alkaloid ligand, is most famously employed in the Sharpless asymmetric dihydroxylation (AD) of olefins. Its rigid, chiral scaffold, derived from dihydroquinine, creates a well-defined binding pocket that directs the stereochemical outcome of the dihydroxylation reaction with high fidelity.
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a C2-symmetric biaryl diphosphine ligand that has proven to be exceptionally effective in a wide range of asymmetric reactions, most notably in the Noyori asymmetric hydrogenation of ketones and olefins. Its axial chirality, arising from restricted rotation around the binaphthyl bond, provides a highly effective chiral environment for transition metal catalysts.
Salen ligands are tetradentate Schiff base ligands that form robust square planar complexes with a variety of metals. Chiral Salen complexes, such as those used in the Jacobsen-Katsuki epoxidation, are powerful catalysts for the asymmetric epoxidation of unfunctionalized olefins and other oxidative transformations.
Performance Data in Key Asymmetric Reactions
The following tables summarize the performance of this compound, BINAP, and Salen ligands in their respective benchmark asymmetric reactions. While direct head-to-head comparisons in the same reaction are limited due to the specialized nature of these ligands, this data provides a clear indication of their capabilities in achieving high enantioselectivity and yield for their preferred transformations.
Table 1: Performance of this compound in Sharpless Asymmetric Dihydroxylation
| Olefin Substrate | Product | Yield (%) | ee (%) | Reference |
| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | >95 | >99 | [1] |
| Styrene | (R)-1-Phenyl-1,2-ethanediol | 95 | 97 | [2] |
| 1-Decene | (R)-1,2-Decanediol | 92 | 97 | [3] |
| α-Methylstyrene | (R)-1-Phenyl-1,2-propanediol | 94 | 88 | [3] |
Table 2: Performance of BINAP in Asymmetric Hydrogenation
| Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |
| Methyl acetoacetate | Ru(OAc)2((R)-BINAP) | Methyl (R)-3-hydroxybutanoate | >99 | >99 | [4] |
| Acetophenone | RuCl2((R)-BINAP)(dmf)n | (R)-1-Phenylethanol | 100 | 80 | |
| Geraniol | [Ru(OAc)2((S)-BINAP)] | (R)-Citronellol | 97 | 96 | |
| 2-(6'-methoxy-2'-naphthyl)acrylic acid | Ru(OAc)2((S)-BINAP) | (S)-Naproxen | 97 | 97 |
Table 3: Performance of Salen in Jacobsen-Katsuki Asymmetric Epoxidation
| Olefin Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |
| cis-β-Methylstyrene | (R,R)-Jacobsen's Catalyst | (1R,2S)-1-Methyl-2-phenyloxirane | 84 | 97 | |
| Indene | (R,R)-Jacobsen's Catalyst | (1R,2S)-Indene oxide | 90 | 88 | |
| 2,2-Dimethylchromene | (R,R)-Jacobsen's Catalyst | (3R,4R)-3,4-Epoxy-2,2-dimethylchromane | 92 | 97 | |
| 1,2-Dihydronaphthalene | (R,R)-Jacobsen's Catalyst | (1R,2S)-1,2-Epoxy-1,2,3,4-tetrahydronaphthalene | 89 | 95 |
Mechanistic Insights and Catalytic Cycles
Understanding the catalytic cycle of each ligand-metal system is crucial for optimizing reaction conditions and predicting stereochemical outcomes. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for the Sharpless Asymmetric Dihydroxylation, Noyori Asymmetric Hydrogenation, and Jacobsen-Katsuki Epoxidation.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in asymmetric catalysis. Below are representative protocols for the key reactions catalyzed by this compound, BINAP, and Salen.
Protocol 1: Sharpless Asymmetric Dihydroxylation using AD-mix-α (this compound)
This procedure is a general method for the asymmetric dihydroxylation of a prochiral olefin.
Materials:
-
AD-mix-α (containing K2OsO2(OH)4, this compound, K3Fe(CN)6, and K2CO3)
-
Olefin substrate
-
tert-Butanol
-
Water
-
Methanesulfonamide (optional, for sluggish reactions)
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar is added AD-mix-α (1.4 g per 1 mmol of olefin).
-
A 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix-α) is added, and the mixture is stirred at room temperature until both phases are clear.
-
The mixture is cooled to 0 °C in an ice bath.
-
The olefin substrate (1 mmol) is added to the stirred mixture. If the reaction is slow, methanesulfonamide (1 equivalent) can be added.
-
The reaction is stirred vigorously at 0 °C and monitored by TLC.
-
Upon completion, solid sodium sulfite (1.5 g per 1 g of AD-mix-α) is added, and the mixture is stirred at room temperature for 1 hour.
-
The reaction mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with 2 M NaOH, water, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the chiral diol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Hydrogenation of a Ketone using a Ru-BINAP Catalyst
This protocol is a general procedure for the asymmetric hydrogenation of a simple ketone.
Materials:
-
[RuCl2((R)-BINAP)]2·NEt3
-
(S,S)-DPEN (1,2-diphenylethylenediamine)
-
Potassium tert-butoxide
-
Prochiral ketone substrate
-
Anhydrous isopropanol
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, a pressure vessel is charged with [RuCl2((R)-BINAP)]2·NEt3 (0.005 mol%), (S,S)-DPEN (0.01 mol%), and potassium tert-butoxide (0.02 mol%).
-
Anhydrous isopropanol is added, and the mixture is stirred to form the active catalyst.
-
The prochiral ketone substrate (1.0 equivalent) is added.
-
The vessel is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 8 atm).
-
The reaction mixture is stirred at the desired temperature (e.g., 25 °C) until the reaction is complete (monitored by GC or TLC).
-
After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the chiral alcohol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 3: Asymmetric Epoxidation of an Olefin using a Salen-Manganese Catalyst
This procedure is a general method for the Jacobsen-Katsuki epoxidation of an unfunctionalized olefin.
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
Olefin substrate
-
Dichloromethane (CH2Cl2)
-
4-Phenylpyridine N-oxide (4-PPNO) (optional co-catalyst)
-
Buffered sodium hypochlorite solution (commercial bleach, pH adjusted to ~11)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask is added the olefin substrate (1.0 mmol) and dichloromethane (5 mL).
-
(R,R)-Jacobsen's catalyst (0.02-0.05 equivalents) and, if used, 4-PPNO (0.2 equivalents) are added.
-
The mixture is cooled to 0 °C in an ice bath.
-
The buffered sodium hypochlorite solution (5 mL) is added, and the biphasic mixture is stirred vigorously at 0 °C.
-
The reaction is monitored by TLC.
-
Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the chiral epoxide.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Conclusion
This compound, BINAP, and Salen represent three distinct and powerful classes of chiral ligands that have had a profound impact on the field of asymmetric catalysis.
-
This compound and its pseudoenantiomer (DHQD)2PHAL are the ligands of choice for the Sharpless Asymmetric Dihydroxylation , providing a reliable and highly enantioselective method for the synthesis of chiral vicinal diols from a wide range of olefins.
-
BINAP is a versatile and highly effective ligand for a multitude of asymmetric transformations, with its most notable application being in Noyori's asymmetric hydrogenation of ketones and olefins, which delivers chiral alcohols and alkanes with exceptional enantiomeric purity.
-
Salen ligands, when complexed with metals such as manganese, are unparalleled in their ability to catalyze the asymmetric epoxidation of unfunctionalized olefins , as demonstrated by the Jacobsen-Katsuki epoxidation.
The selection of the optimal ligand is dictated by the specific transformation to be performed. This guide provides the fundamental information required for researchers, scientists, and drug development professionals to make an informed decision and to successfully implement these powerful catalytic systems in their synthetic endeavors. The detailed protocols and mechanistic overviews serve as a starting point for the development of robust and efficient asymmetric processes.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Aggregation-Induced Catalysis: Asymmetric Catalysis with Chiral Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
Determining Enantiomeric Purity in (DHQ)2PHAL Products: A Comparative Guide to HPLC and Alternative Methods
Authored for Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity, or enantiomeric excess (ee), is a critical step in asymmetric synthesis, particularly for reactions employing ligands like (DHQ)₂PHAL in Sharpless asymmetric dihydroxylations. The resulting chiral vicinal diols are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1][2][3] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), the industry standard, with alternative analytical techniques for determining the enantiomeric purity of these products.
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and robust method for separating and quantifying enantiomers.[4][5] Its widespread adoption is due to high resolution, sensitivity, and applicability to a diverse range of compounds, including the diol products from asymmetric dihydroxylation.
Comparative Analysis of Analytical Methods
While chiral HPLC is the benchmark, other techniques offer advantages in specific scenarios. The choice of method depends on factors such as available instrumentation, sample properties, required throughput, and the specific goals of the analysis.
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) leading to different retention times. | High resolution and accuracy, broad applicability, well-established methods. | Can be time-consuming, requires method development, higher solvent consumption. | Low to Medium |
| Chiral GC | Separation of volatile and thermally stable enantiomers (often after derivatization) on a chiral capillary column. | High sensitivity and efficiency for suitable analytes. | Limited to volatile/thermally stable compounds; derivatization adds complexity. | Medium |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO₂ as the main mobile phase, often with a co-solvent, for separation on a CSP. | Faster separations and lower organic solvent consumption than HPLC; compatible with a wide range of CSPs. | Requires specialized instrumentation. | High |
| NMR Spectroscopy | Uses Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs) to induce chemical shift differences between enantiomers. | No separation needed, provides structural information, relatively fast for single samples. | Lower sensitivity and accuracy for minor enantiomers compared to chromatography; requires pure CSAs. | Low |
| Capillary Electrophoresis (CE) | Separation in a capillary based on differential migration of enantiomers in the presence of a chiral selector in the buffer. | High separation efficiency, very low sample and solvent consumption ("green" technique). | Lower detection limits compared to HPLC, less suitable for preparative scale. | High |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules. | Can be very fast for high-throughput screening; provides information on absolute configuration. | Less accurate for precise ee determination compared to chromatography; requires chromophore near the stereocenter. | Very High |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for HPLC and an alternative NMR-based method.
Protocol 1: Chiral HPLC Method for a Vicinal Diol
This protocol is a typical starting point for the analysis of diols produced from Sharpless asymmetric dihydroxylation.
-
Instrumentation : HPLC system with a UV detector.
-
Column : A polysaccharide-based Chiral Stationary Phase (CSP) is highly recommended. For example, CHIRALCEL® OD-H (cellulose-based) or CHIRALPAK® AD-H (amylose-based).
-
Mobile Phase : A normal-phase eluent is typically effective. A common starting point is a mixture of n-hexane and an alcohol modifier like isopropanol (e.g., 90:10 v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : Ambient (e.g., 25 °C). Lower temperatures can sometimes improve resolution.
-
Detection : UV detector set to a wavelength where the analyte absorbs (e.g., 254 nm).
-
Sample Preparation : Dissolve the diol product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis : Inject the sample and integrate the peak areas for each enantiomer. Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
Method Optimization : If separation is not achieved, systematically vary the mobile phase composition (e.g., change the percentage of the alcohol modifier) and test different CSPs. For acidic or basic analytes, adding a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) (typically 0.1%) can improve peak shape and resolution.
Protocol 2: NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This method offers a separation-free alternative for ee determination.
-
Instrumentation : High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Materials :
-
Diol sample of unknown ee.
-
Chiral Solvating Agent (CSA), e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.
-
Anhydrous NMR solvent (e.g., CDCl₃ or Benzene-d₆).
-
-
Sample Preparation :
-
Dissolve a precise amount of the diol sample in the NMR solvent.
-
Acquire a standard ¹H NMR spectrum of the sample alone.
-
Add an equimolar amount of the CSA to the NMR tube.
-
-
Data Acquisition : Acquire a ¹H NMR spectrum of the diol-CSA mixture. The CSA should induce a chemical shift non-equivalence for specific protons of the two enantiomers, resulting in separate signals.
-
Analysis :
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.
-
Carefully integrate these distinct signals.
-
Calculate the enantiomeric excess from the integration values using the same formula as for HPLC.
-
Visualizing the Workflow
Understanding the logical flow of analysis is key to efficient method selection and implementation.
Caption: Workflow for enantiomeric purity analysis.
The diagram above illustrates a typical workflow, starting from the asymmetric synthesis reaction through to the final determination of enantiomeric purity, including key decision points for selecting the most appropriate analytical method.
Caption: Principles of different ee determination methods.
This chart categorizes the primary methods for determining enantiomeric purity, highlighting the fundamental principle behind each technique—either physical separation of enantiomers or spectral differentiation of diastereomeric complexes.
References
- 1. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. heraldopenaccess.us [heraldopenaccess.us]
A Comparative Guide to the Kinetic Performance of (DHQ)2PHAL in Asymmetric Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of the chiral ligand (DHQ)2PHAL in the Sharpless asymmetric dihydroxylation of olefins, with a particular focus on the reaction with styrene. The performance is benchmarked against its pseudo-enantiomer, (DHQD)2PHAL, and a prominent alternative catalyst system, the Jacobsen-Katsuki epoxidation, for a similar substrate. This analysis is supported by available experimental data, detailed reaction mechanisms, and standardized protocols for kinetic studies.
Executive Summary
Data Presentation: A Comparative Analysis
To facilitate a clear comparison, the following tables summarize the available quantitative and qualitative data for the asymmetric functionalization of styrene and its derivatives using this compound and alternative catalytic systems.
Table 1: Kinetic Performance of this compound and (DHQD)2PHAL in the Asymmetric Dihydroxylation of Styrene
| Ligand | Substrate | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |
| This compound (in AD-mix-α) | Styrene | 24 | >95 | 97 | (S) |
| (DHQD)2PHAL (in AD-mix-β) | Styrene | 24 | >95 | 99 | (R) |
Data is compiled from various sources and represents typical results under standard Sharpless AD reaction conditions.
Table 2: Comparative Kinetic Data for the Asymmetric Epoxidation of Methyl-Substituted Styrenes using Jacobsen-Katsuki Catalyst
| Substrate | Relative Rate (k_rel vs. Styrene) | Enantiomeric Excess (ee %) |
| Styrene | 1.0 | 96 |
| (E)-β-Methylstyrene | 0.8 | 98 |
| (Z)-β-Methylstyrene | 1.5 | 97 |
| α-Methylstyrene | 0.2 | 86 |
This data is adapted from a kinetic study of the Jacobsen-Katsuki epoxidation and serves as a benchmark for an alternative catalytic system.
Reaction Mechanisms and Experimental Workflows
Understanding the underlying mechanisms and experimental procedures is crucial for interpreting kinetic data and optimizing reaction conditions.
Sharpless Asymmetric Dihydroxylation: A Two-Stage Process
The Sharpless asymmetric dihydroxylation catalyzed by this compound proceeds through a well-established catalytic cycle. The currently accepted mechanism involves two key stages:
-
Rapid Pre-equilibrium: The osmium tetroxide catalyst and the chiral ligand, this compound, rapidly and reversibly form a complex with the olefin substrate.
-
Rate-Determining Step: This complex then undergoes a slower, rate-determining [3+2] cycloaddition, followed by hydrolysis to yield the chiral diol and regenerate the osmium catalyst.
The following diagram illustrates the experimental workflow for a typical Sharpless asymmetric dihydroxylation reaction.
Caption: Experimental Workflow for Sharpless Asymmetric Dihydroxylation.
The following diagram illustrates the catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Caption: Catalytic Cycle of Sharpless Asymmetric Dihydroxylation.
Experimental Protocols for Kinetic Studies
Accurate kinetic data is essential for a thorough comparison of catalyst performance. The following protocol outlines a general method for determining the initial rates of reaction for the Sharpless asymmetric dihydroxylation, which can be adapted to generate data for Michaelis-Menten analysis.
Protocol: Determination of Initial Reaction Rates using UV-Vis Spectroscopy
Objective: To determine the initial rate of the this compound-catalyzed dihydroxylation of styrene by monitoring the disappearance of the substrate or the appearance of the product over time.
Materials:
-
Styrene (substrate)
-
AD-mix-α (containing this compound, K3Fe(CN)6, K2CO3, K2OsO2(OH)4)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Syringes and needles
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of styrene of known concentration in t-BuOH.
-
Prepare a stock solution of AD-mix-α in a 1:1 mixture of t-BuOH and water. The concentration should be calculated based on the osmium content.
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) for styrene (or the diol product if it has a distinct and non-overlapping absorbance). For styrene, this is typically around 245 nm.
-
Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
-
Kinetic Run:
-
To a quartz cuvette, add the appropriate volumes of the t-BuOH/water solvent mixture and the AD-mix-α stock solution.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.
-
Initiate the reaction by rapidly injecting a known volume of the styrene stock solution into the cuvette.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time. Collect data at regular intervals (e.g., every 10 seconds) for a period sufficient to observe the initial linear portion of the reaction progress curve.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Determine the initial rate of the reaction from the slope of the initial linear portion of the curve. The rate can be calculated using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration. The initial rate will be -d[Styrene]/dt.
-
Repeat the experiment with varying initial concentrations of styrene while keeping the catalyst concentration constant to generate data for a Michaelis-Menten plot.
-
Plot the initial rate (v₀) versus the substrate concentration ([S]) to determine V_max and K_M. A Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can also be used for this purpose.
-
Comparison with Alternative Catalysts
The Jacobsen-Katsuki epoxidation provides an excellent alternative to the Sharpless dihydroxylation for the asymmetric oxidation of unfunctionalized olefins like styrene. This reaction typically employs a manganese-salen complex as the catalyst.
Conclusion
This compound remains a highly effective and reliable catalyst for the asymmetric dihydroxylation of olefins, consistently delivering high enantioselectivities for a broad range of substrates, including styrene. While detailed Michaelis-Menten kinetic parameters are not widely published, the available data from synthetic applications underscore its practical utility. For a more in-depth kinetic comparison, the Jacobsen-Katsuki epoxidation serves as a well-studied benchmark, highlighting the importance of detailed kinetic analysis in catalyst development and optimization. The provided experimental protocol for determining initial reaction rates offers a framework for researchers to generate the necessary data for a direct and quantitative comparison of this compound with other catalytic systems. This will enable a more informed selection of catalysts for specific applications in research and drug development.
A Comparative Guide to the Computational Modeling of the (DHQ)2PHAL-Osmium Complex in Asymmetric Dihydroxylation
For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of chiral vicinal diols, the Sharpless Asymmetric Dihydroxylation (AD) stands as a landmark achievement.[1][2] Central to this reaction is the chiral catalyst formed from osmium tetroxide and a cinchona alkaloid-derived ligand, such as (DHQ)2PHAL.[3][4] This guide provides a comprehensive comparison of the this compound-osmium complex with alternative dihydroxylation agents, supported by experimental data and computational modeling insights.
Performance Comparison of Dihydroxylation Agents
The selection of a dihydroxylation reagent is often a balance between enantioselectivity, substrate scope, cost, and toxicity.[5] While the osmium-based Sharpless method is renowned for its high enantioselectivities, other reagents such as potassium permanganate and ruthenium tetroxide offer viable alternatives for specific applications.
| Reagent/Catalyst System | Typical Substrate | Yield (%) | Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| This compound-OsO4 (AD-mix-α) | Styrene | >95 | >99 | High enantioselectivity, broad substrate scope, commercially available as AD-mix. | High cost and toxicity of osmium. |
| (DHQD)2PHAL-OsO4 (AD-mix-β) | trans-β-Methylstyrene | 97 | 94 | High enantioselectivity for the opposite enantiomer compared to AD-mix-α. | High cost and toxicity of osmium. |
| Potassium Permanganate (KMnO4) | Alkenes (general) | Variable | Not applicable (achiral) | Low cost, readily available. | Low selectivity, can lead to over-oxidation. |
| Ruthenium Tetroxide (RuO4) | Alkenes (electron-deficient) | Good to high | Not applicable (achiral) | Effective for substrates where OsO4 is less reactive. | Prone to over-oxidation, can be aggressive. |
Experimental Protocols
Detailed and precise experimental procedures are critical for achieving high yields and enantioselectivities in asymmetric dihydroxylation reactions.
Sharpless Asymmetric Dihydroxylation of Styrene using AD-mix-α
This protocol is adapted from the Sharpless procedure for the asymmetric dihydroxylation of α-substituted styrene derivatives.
Materials:
-
AD-mix-α
-
tert-Butanol
-
Water
-
Styrene
-
Sodium sulfite (Na2SO3)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A mixture of tert-butanol and water (1:1 v/v) is prepared.
-
AD-mix-α is added to the solvent mixture and stirred until both layers are clear.
-
The mixture is cooled to 0 °C.
-
Styrene is added to the reaction mixture.
-
The reaction is stirred vigorously at 0 °C for 24 hours.
-
The reaction is quenched by the addition of sodium sulfite.
-
The mixture is warmed to room temperature and stirred for 1 hour.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the corresponding diol.
Dihydroxylation using Os EnCat™40 (Microencapsulated Osmium Tetroxide)
This procedure provides a general method for dihydroxylation reactions using a safer, immobilized osmium catalyst.
Materials:
-
Os EnCat™40
-
Olefin
-
N-methylmorpholine N-oxide (NMO)
-
Acetone
-
Water
-
Saturated sodium metabisulfite solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Os EnCat™40 (5 mol%) is added to a solution of the olefin (1 mmol) and NMO (1.5 mmol) in acetone/water (10:1, 10 ml).
-
The reaction mixture is stirred for 12-24 hours at room temperature.
-
The mixture is filtered through a polyethylene frit to recover the catalyst beads.
-
The recovered beads are washed with ethyl acetate.
-
The filtrate is treated with a saturated solution of sodium metabisulfite.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic extracts are dried over MgSO4, filtered, and evaporated under reduced pressure.
-
The product is purified by flash column chromatography.
Computational Modeling Insights
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanism and origins of enantioselectivity in the Sharpless asymmetric dihydroxylation. These models help in understanding the intricate interactions between the osmium catalyst, the chiral ligand, and the olefin substrate.
The Catalytic Cycle and Ligand-Substrate Interactions
The reaction is believed to proceed through a [3+2] cycloaddition mechanism, which is energetically more favorable than a stepwise [2+2] addition. The chiral ligand, this compound, creates a chiral binding pocket that preferentially orients the incoming olefin, leading to the observed high enantioselectivity.
Caption: A computational workflow for predicting the enantioselectivity of the Sharpless Asymmetric Dihydroxylation.
Mechanism of the Sharpless Asymmetric Dihydroxylation
The catalytic cycle of the Sharpless Asymmetric Dihydroxylation involves several key steps, starting with the formation of the osmium tetroxide-ligand complex and culminating in the regeneration of the active catalyst.
Caption: The catalytic cycle of the Sharpless Asymmetric Dihydroxylation reaction.
References
A Comparative Guide to the Efficacy of (DHQ)2PHAL in Asymmetric Dihydroxylation of Novel Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the chiral ligand (DHQ)2PHAL in the Sharpless Asymmetric Dihydroxylation of a range of novel olefin substrates. Its performance is benchmarked against its pseudoenantiomer, (DHQD)2PHAL, with supporting experimental data to validate its effectiveness in providing access to chiral vicinal diols, which are crucial intermediates in the synthesis of numerous natural products and pharmaceuticals.[1]
Performance Comparison: this compound vs. (DHQD)2PHAL
The Sharpless Asymmetric Dihydroxylation is a highly reliable method for the enantioselective synthesis of 1,2-diols from prochiral olefins.[2] The choice of chiral ligand dictates the facial selectivity of the dihydroxylation. The commercially available AD-mix-α contains the this compound ligand, while AD-mix-β contains (DHQD)2PHAL.[3][4] These ligands are considered pseudoenantiomeric, generally leading to the formation of opposite enantiomers of the diol product.[5]
The following tables summarize the quantitative performance of this compound (in AD-mix-α) and (DHQD)2PHAL (in AD-mix-β) in the asymmetric dihydroxylation of various novel substrates under standard reaction conditions.
Dihydroxylation of Substituted Styrenes
| Substrate | Ligand System | % ee | Configuration |
| Styrene | AD-mix-α (this compound) | 97 | R |
| AD-mix-β ((DHQD)2PHAL) | 97 | S | |
| 4-Methoxy-styrene | AD-mix-α (this compound) | 94 | R |
| AD-mix-β ((DHQD)2PHAL) | 93 | S | |
| 4-Chloro-styrene | AD-mix-α (this compound) | 84 | R |
| AD-mix-β ((DHQD)2PHAL) | 80 | S |
Data sourced from Myers, A. G. et al.
Dihydroxylation of trans-Disubstituted and Other Olefins
| Substrate | Ligand System | % ee | Configuration |
| trans-Stilbene | AD-mix-α (this compound) | >99.5 | R,R |
| AD-mix-β ((DHQD)2PHAL) | >99.5 | S,S | |
| trans-4-Octene | AD-mix-α (this compound) | 95 | R,R |
| AD-mix-β ((DHQD)2PHAL) | 93 | S,S | |
| Methyl trans-cinnamate | AD-mix-α (this compound) | 96 | 2R,3S |
| AD-mix-β ((DHQD)2PHAL) | 95 | 2S,3R | |
| 1-Decene | AD-mix-α (this compound) | 78 | R |
| AD-mix-β ((DHQD)2PHAL) | 76 | S |
Data sourced from Myers, A. G. et al.
Reaction Mechanism and Experimental Workflow
The catalytic cycle of the Sharpless Asymmetric Dihydroxylation is a well-studied process. The mechanism involves the formation of an osmium tetroxide-chiral ligand complex, which then undergoes a [3+2] cycloaddition with the olefin to form a cyclic intermediate. This intermediate is subsequently hydrolyzed to yield the diol and a reduced osmate species, which is then re-oxidized by a stoichiometric oxidant to regenerate the catalyst.
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
General Experimental Workflow
Caption: General workflow for a Sharpless Asymmetric Dihydroxylation experiment.
Detailed Experimental Protocol: Asymmetric Dihydroxylation of trans-Stilbene
This protocol is a representative example for the asymmetric dihydroxylation of a solid olefin using AD-mix-α.
Materials:
-
AD-mix-α (containing this compound, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)
-
trans-Stilbene
-
tert-Butanol
-
Water (deionized)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.4 g of AD-mix-α in a 1:1 mixture of tert-butanol and water (5 mL each).
-
Cooling: Cool the resulting slurry to 0 °C in an ice bath with vigorous stirring.
-
Substrate Addition: To the cold slurry, add 1 mmol of trans-stilbene.
-
Reaction: Stir the mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g) and continue stirring for 30-60 minutes at room temperature.
-
Extraction: Add ethyl acetate (10 mL) to the reaction mixture. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with 2M H₂SO₄ to remove the ligand, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure diol.
-
Analysis: Determine the yield of the purified diol. The enantiomeric excess (% ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.
This guide demonstrates the high efficacy and enantioselectivity of the this compound ligand in the asymmetric dihydroxylation of a variety of novel olefin substrates. The provided data and protocols serve as a valuable resource for researchers in the field of asymmetric synthesis.
References
A Head-to-Head Battle of Chiral Catalysts: AD-mix-α vs. AD-mix-β in Asymmetric Dihydroxylation
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of AD-mix-α and AD-mix-β in the Sharpless asymmetric dihydroxylation of alkenes. This report details the composition, mechanism of action, and provides a quantitative comparison of their catalytic efficiency through experimental data.
The Sharpless asymmetric dihydroxylation stands as a cornerstone of modern organic synthesis, enabling the stereoselective creation of chiral diols, which are pivotal intermediates in the synthesis of numerous natural products and pharmaceuticals.[1][2] At the heart of this powerful transformation are the commercially available reagent mixtures, AD-mix-α and AD-mix-β. While both mixtures facilitate the same fundamental reaction, their distinct chiral ligands impart opposite enantioselectivity, a critical feature for accessing specific stereoisomers. This guide provides a detailed comparative analysis of these two indispensable catalytic systems, supported by experimental data to aid researchers in catalyst selection and reaction optimization.
Composition of the AD-mix Reagents
Both AD-mix-α and AD-mix-β are pre-packaged, stable mixtures of all the necessary reagents for the asymmetric dihydroxylation of alkenes, simplifying the experimental setup.[3] The key components of each mix are:
-
Potassium Osmate (K₂OsO₂(OH)₄): The source of the osmium tetroxide catalyst.
-
Potassium Ferricyanide (K₃Fe(CN)₆): The stoichiometric re-oxidant that regenerates the osmium catalyst in the catalytic cycle.
-
Potassium Carbonate (K₂CO₃): A base that maintains the optimal pH for the reaction.
-
Chiral Ligand: This is the crucial component that dictates the stereochemical outcome of the reaction.[3][4]
-
AD-mix-α contains (DHQ)₂PHAL (hydroquinine 1,4-phthalazinediyl ether).
-
AD-mix-β contains (DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl ether).
-
The pseudoenantiomeric nature of the dihydroquinine (DHQ) and dihydroquinidine (DHQD) based ligands is responsible for the opposing stereoselectivity of the two mixes.
Mechanism of Action and Stereoselectivity
The Sharpless asymmetric dihydroxylation proceeds through a catalytic cycle that begins with the formation of a chiral complex between osmium tetroxide and the PHAL ligand. This complex then undergoes a [3+2] cycloaddition with the alkene to form an osmate ester intermediate. Subsequent hydrolysis of this intermediate yields the desired chiral diol and a reduced osmium species. The potassium ferricyanide then reoxidizes the osmium, regenerating the active catalyst for the next cycle.
The enantioselectivity of the reaction is determined by the facial selectivity of the alkene addition to the chiral osmium-ligand complex. A useful mnemonic helps predict the stereochemical outcome: with the alkene drawn in a horizontal orientation, AD-mix-β adds the hydroxyl groups to the "top face" while AD-mix-α adds them to the "bottom face".
Comparative Performance: Experimental Data
The choice between AD-mix-α and AD-mix-β is primarily dictated by the desired enantiomer of the diol product. However, the performance in terms of chemical yield and enantiomeric excess (e.e.) can vary depending on the substrate. The following table summarizes the comparative performance of AD-mix-α and AD-mix-β in the asymmetric dihydroxylation of various alkenes, based on literature data.
| Alkene Substrate | Reagent | Yield (%) | Enantiomeric Excess (e.e., %) | Product Configuration |
| Styrene | AD-mix-α | - | 88 (R) | (R)-1-phenyl-1,2-ethanediol |
| AD-mix-β | - | 97 (S) | (S)-1-phenyl-1,2-ethanediol | |
| trans-Stilbene | AD-mix-α | 90 | >99 (R,R) | (1R,2R)-1,2-diphenyl-1,2-ethanediol |
| AD-mix-β | 92 | >99 (S,S) | (1S,2S)-1,2-diphenyl-1,2-ethanediol | |
| 1-Decene | AD-mix-α | 85 | 88 (R) | (R)-1,2-decanediol |
| AD-mix-β | 87 | 97 (S) | (S)-1,2-decanediol | |
| α-Methylstyrene | AD-mix-α | 88 | 86 (R) | (R)-1-phenyl-1,2-propanediol |
| AD-mix-β | 90 | 95 (S) | (S)-1-phenyl-1,2-propanediol | |
| Cyclohexene | AD-mix-α | 75 | 88 (1R,2R) | (1R,2R)-cyclohexane-1,2-diol |
| AD-mix-β | 78 | 98 (1S,2S) | (1S,2S)-cyclohexane-1,2-diol | |
| trans-p-Menth-3-ene-1,8-diol derivative | AD-mix-α | 76 | 54.5 | - |
| AD-mix-β | 91 | 59.4 | - |
Note: Yields and e.e. values can be influenced by reaction conditions and scale. The data presented here is for comparative purposes.
Experimental Protocols
A general experimental procedure for the asymmetric dihydroxylation of an alkene using AD-mix is provided below.
Materials:
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Alkene substrate
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix (1.4 g per 1 mmol of alkene), tert-butanol (5 mL per 1 mmol of alkene), and water (5 mL per 1 mmol of alkene).
-
Stir the mixture vigorously at room temperature until the two phases are clear and the aqueous layer is orange.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the alkene (1 mmol) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may be allowed to warm to room temperature.
-
Upon completion of the reaction, quench by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude diol by column chromatography on silica gel.
Visualizing the Process
To better understand the workflow and the catalytic cycle, the following diagrams are provided.
Caption: Experimental workflow for Sharpless asymmetric dihydroxylation.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
References
Unveiling Fleeting Moments: A Comparative Guide to Spectroscopic Techniques for Analyzing (DHQ)2PHAL Reaction Intermediates
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, understanding the intricate mechanisms of catalytic reactions is paramount. The Sharpless asymmetric dihydroxylation, a cornerstone of stereoselective synthesis, relies on the chiral ligand (DHQ)2PHAL to induce enantioselectivity in the formation of vicinal diols. The transient intermediates formed during this reaction hold the key to unraveling its mechanism and optimizing its efficiency. This guide provides a comparative analysis of spectroscopic techniques employed to study these fleeting species, offering insights into their strengths, limitations, and practical applications.
The core of the Sharpless dihydroxylation involves the formation of a chiral osmium tetroxide-ligand complex that reacts with an alkene to form a cyclic osmate ester intermediate. It is the structure and dynamics of this intermediate that dictate the stereochemical outcome of the reaction. Due to their transient nature, a variety of sophisticated spectroscopic methods are required for their direct or indirect characterization.
Comparative Analysis of Spectroscopic Techniques
The selection of an appropriate spectroscopic technique is contingent on the specific information sought, the concentration of the intermediate, and the timescale of the reaction. The following table summarizes the key spectroscopic methods and their applicability to the analysis of this compound reaction intermediates.
| Spectroscopic Technique | Information Provided | Advantages | Limitations | Suitability for Intermediate Analysis |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information, connectivity, stereochemistry | High resolution, detailed structural insights | Lower sensitivity, requires relatively stable intermediates or isotopic labeling | Excellent for characterizing isolated or stable analogue intermediates. In-situ studies are challenging but can provide valuable data on the ligand and substrate environment. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition | High sensitivity, ability to identify species in complex mixtures | Provides limited structural information on its own, can induce fragmentation | Ideal for detecting and confirming the presence of osmate ester intermediates, especially using soft ionization techniques like ESI-MS. |
| Infrared (IR) and Raman Spectroscopy | Vibrational modes, functional groups, bonding information | Provides real-time information, sensitive to changes in coordination environment | Can be difficult to interpret in complex mixtures, Raman may suffer from fluorescence | Well-suited for in-situ monitoring of the reaction, tracking the disappearance of reactants and the appearance of intermediates and products through their characteristic vibrational bands. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transitions, reaction kinetics | High sensitivity, excellent for kinetic analysis, relatively simple setup | Provides limited structural information, broad absorption bands can overlap | Primarily used for monitoring the overall reaction rate by observing changes in the concentration of the Os(VIII) species or other chromophoric components. |
| X-ray Crystallography | Precise three-dimensional structure | Unambiguous structural determination | Requires stable, crystalline samples | The gold standard for structural characterization, but only applicable to intermediates that can be isolated and crystallized, or stable analogues. |
Experimental Protocols: A Closer Look
Detailed experimental protocols are crucial for the successful application of these techniques. Below are representative methodologies for key experiments.
In-situ NMR Spectroscopy
-
Objective: To observe the changes in the chemical environment of the this compound ligand and the alkene substrate upon formation of the osmate ester intermediate.
-
Methodology:
-
A solution of the this compound ligand and the alkene substrate is prepared in a deuterated solvent (e.g., CDCl3 or toluene-d8) inside an NMR tube.
-
The sample is cooled to a low temperature (e.g., -78 °C) to slow down the reaction and increase the lifetime of the intermediate.
-
A pre-cooled solution of OsO4 in the same deuterated solvent is carefully added to the NMR tube.
-
The NMR tube is quickly transferred to the pre-cooled NMR spectrometer.
-
A series of 1H and 13C NMR spectra are acquired over time to monitor the changes in chemical shifts and coupling constants of the ligand and substrate protons and carbons.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Objective: To detect and identify the osmate ester intermediates in the reaction mixture.
-
Methodology:
-
The Sharpless dihydroxylation reaction is set up under standard conditions.
-
At various time points, an aliquot of the reaction mixture is withdrawn and immediately diluted with a suitable solvent (e.g., acetonitrile) to quench the reaction.
-
The diluted sample is infused into the ESI-MS instrument.
-
Mass spectra are acquired in both positive and negative ion modes to detect the [M+H]+, [M+Na]+, or [M-H]- ions of the expected osmate ester intermediates.
-
High-resolution mass spectrometry can be used to confirm the elemental composition of the observed ions.
-
In-situ FT-IR Spectroscopy
-
Objective: To monitor the vibrational changes associated with the formation and consumption of the osmate ester intermediate.
-
Methodology:
-
A specialized in-situ IR reaction cell (e.g., an attenuated total reflectance (ATR) probe) is used.
-
The reaction is initiated by adding OsO4 to a solution of the alkene and this compound ligand directly in the reaction cell.
-
FT-IR spectra are continuously recorded throughout the course of the reaction.
-
Changes in the intensity of characteristic vibrational bands, such as the Os=O stretching frequency, C-O stretching of the osmate ester, and the C=C stretching of the alkene, are monitored.
-
Visualizing the Path: Reaction Workflow and Signaling Pathway
To better understand the logical flow of analysis and the underlying chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Catalytic cycle of Sharpless asymmetric dihydroxylation.
Alternative Approaches and Future Outlook
While this compound remains a highly effective ligand, the development of alternative chiral ligands continues to be an active area of research. Comparative spectroscopic analysis of intermediates formed with these new ligands is crucial for understanding the origins of their potentially enhanced selectivity or broader substrate scope. The principles and techniques outlined in this guide are directly applicable to the study of these novel catalytic systems.
The future of this field lies in the application of more advanced and time-resolved spectroscopic techniques. Ultrafast spectroscopy, for instance, holds the promise of capturing the dynamics of bond formation and breaking on the femtosecond timescale, providing unprecedented detail about the transition states of the reaction. The continued synergy between synthetic chemistry, spectroscopy, and computational modeling will undoubtedly lead to a deeper understanding and more rational design of asymmetric catalysts for the synthesis of complex and valuable molecules.
The Industrial Chemist's Guide to Chiral Diol Synthesis: A Cost-Benefit Analysis of (DHQ)2PHAL in Sharpless Asymmetric Dihydroxylation Versus Biocatalytic Alternatives
For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure vicinal diols is a critical step in the creation of numerous pharmaceuticals and fine chemicals. The Sharpless Asymmetric Dihydroxylation, utilizing cinchona alkaloid-derived ligands such as (DHQ)2PHAL, has long been a benchmark for this transformation. However, the emergence of biocatalytic methods presents a compelling alternative. This guide provides a detailed cost-benefit analysis of these two approaches, supported by performance data and experimental protocols, to inform strategic decisions in industrial process development.
The Sharpless Asymmetric Dihydroxylation is a powerful and widely adopted method for the enantioselective synthesis of 1,2-diols from prochiral olefins.[1][2][3] The reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, with this compound and its pseudo-enantiomer (DHQD)2PHAL being the most common.[4][5] These ligands, derived from dihydroquinine and dihydroquinidine respectively, create a chiral environment around the osmium catalyst, directing the dihydroxylation to a specific face of the olefin and resulting in high enantiomeric excess (ee).
A significant advantage of the Sharpless method is its broad substrate scope and the predictability of the stereochemical outcome. However, the high cost and toxicity of the osmium catalyst are major drawbacks, necessitating efficient recycling strategies in industrial applications.
In recent years, biocatalysis, particularly using dioxygenase enzymes, has emerged as a green and sustainable alternative for the synthesis of chiral diols. These enzymes operate under mild conditions in aqueous media and can exhibit exquisite stereo- and regioselectivity. While offering significant environmental benefits, the adoption of biocatalytic processes can be limited by factors such as enzyme availability, stability, and the cost of the enzymes themselves.
Performance Comparison: Sharpless Dihydroxylation vs. Biocatalysis
The choice between chemical and enzymatic catalysis often involves a trade-off between catalyst cost, reaction performance, and operational complexity. The following tables provide a comparative overview of the two methods based on available data for similar transformations.
Table 1: Cost Comparison of Key Catalytic Components
| Component | Chemical Catalysis (Price per gram) | Biocatalysis (Price per kg) |
| Chiral Ligand | This compound: ~
| - |
| Primary Catalyst | Potassium Osmate (K₂OsO₄·2H₂O): ~
| Industrial Enzymes (General): $200 - $100,000+ |
| Co-oxidant/Cofactor | N-Methylmorpholine N-oxide (NMO), Potassium Ferricyanide (K₃Fe(CN)₆) | NADH/NADPH (often regenerated in situ) |
Note: Prices are approximate and can vary based on supplier, purity, and quantity.
Table 2: Performance Data for Asymmetric Dihydroxylation of Styrene Derivatives
| Catalyst System | Substrate | Yield (%) | ee (%) | Reaction Time (h) | Catalyst Loading (mol%) | Turnover Number (TON) |
| OsO₄/(DHQ)₂PHAL | Styrene | >95 | >99 | 6-24 | 0.2-1 (Os), 1-5 (Ligand) | Up to 3000/min (Turnover Frequency) |
| Dioxygenase (e.g., from Pseudomonas sp.) | Styrene | 90-99 | >98 | 8 | Whole cells (20 g/L) | ~25 U/g cdw (Specific Activity) |
Cost-Benefit Analysis
Sharpless Asymmetric Dihydroxylation with this compound
Benefits:
-
High Enantioselectivity and Broad Scope: The Sharpless dihydroxylation consistently delivers high enantiomeric excess for a wide variety of olefins.
-
Predictable Stereochemistry: The choice between this compound and (DHQD)2PHAL allows for the predictable synthesis of either enantiomer of the diol.
-
High Turnover Frequency: The catalyst system can be highly active, leading to efficient reactions.
Costs and Drawbacks:
-
High Catalyst Cost: Both the osmium catalyst and the chiral ligands are expensive.
-
Toxicity of Osmium: Osmium tetroxide is highly toxic and volatile, requiring specialized handling and containment procedures.
-
Catalyst Recovery and Recycling: To be economically viable on an industrial scale, efficient recovery and recycling of the osmium catalyst are essential.
-
Waste Generation: The use of stoichiometric co-oxidants like potassium ferricyanide can generate significant amounts of inorganic waste, although systems with catalytic re-oxidation using NMO are more favorable on a large scale.
Biocatalytic Dihydroxylation
Benefits:
-
Sustainability and Green Chemistry: Biocatalytic processes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, significantly reducing the environmental impact.
-
High Selectivity: Enzymes can exhibit exceptional chemo-, regio-, and stereoselectivity, often leading to cleaner reaction profiles with fewer byproducts.
-
Safety: Biocatalysts are generally non-toxic and biodegradable.
Costs and Drawbacks:
-
Enzyme Cost and Availability: The initial cost of industrial enzymes can be high, and not all desired enzyme activities are commercially available.
-
Process Development Time: Developing a robust biocatalytic process, including enzyme screening, optimization, and scale-up, can be time-consuming.
-
Substrate Scope: The substrate scope of a particular enzyme may be narrower than that of a chemical catalyst.
-
Downstream Processing: Separation of the product from the aqueous reaction medium and biomass can sometimes be challenging.
Experimental Protocols
Industrial Scale Sharpless Asymmetric Dihydroxylation (Adapted from literature)
This protocol is a generalized procedure and must be optimized for specific substrates and scales.
-
Reactor Setup: A suitable glass-lined or stainless steel reactor equipped with an overhead stirrer, temperature control, and nitrogen inlet is charged with a mixture of tert-butanol and water (typically 1:1 v/v).
-
Reagent Addition: Potassium carbonate (K₂CO₃) and potassium ferricyanide (K₃Fe(CN)₆) are added, followed by the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) and potassium osmate (K₂OsO₄·2H₂O). The mixture is stirred until all solids are dissolved. For large-scale operations, using N-methylmorpholine N-oxide (NMO) as the re-oxidant in place of potassium ferricyanide is often preferred to reduce salt waste.
-
Reaction Initiation: The olefin substrate is added to the stirred reaction mixture. The reaction is typically run at or below room temperature.
-
Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., HPLC, GC) to determine the consumption of the starting material.
-
Quenching and Workup: Once the reaction is complete, it is quenched by the addition of a reducing agent such as sodium sulfite (Na₂SO₃). The organic product is then extracted with a suitable solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by crystallization or chromatography to yield the enantiomerically pure diol.
-
Catalyst Recovery: The aqueous layer containing the osmium catalyst can be treated to recover and recycle the precious metal.
Industrial Scale Biocatalytic Dihydroxylation using a Dioxygenase
This protocol is a generalized procedure for a whole-cell biocatalytic process and requires significant optimization.
-
Biocatalyst Preparation: A fermentation process is carried out to grow the microbial cells (e.g., E. coli or Pseudomonas putida) expressing the desired dioxygenase enzyme to a high cell density.
-
Reaction Setup: A bioreactor is charged with an aqueous buffer solution and the harvested microbial cells (as a whole-cell biocatalyst). A co-substrate for cofactor regeneration (e.g., glucose) may also be added.
-
Substrate Addition: The olefin substrate is added to the bioreactor. Due to the often low aqueous solubility of organic substrates, it may be added neat or dissolved in a biocompatible co-solvent.
-
Reaction Conditions: The reaction is maintained at a controlled temperature (typically 25-37 °C) and pH with agitation and aeration to ensure sufficient oxygen supply for the enzymatic reaction.
-
Monitoring: The reaction is monitored by analyzing samples for substrate consumption and product formation using techniques like HPLC or GC.
-
Product Extraction: Upon completion, the reaction mixture is processed to separate the product from the biomass and aqueous medium. This may involve centrifugation or filtration followed by liquid-liquid extraction.
-
Purification: The extracted product is then purified to the desired specification.
Visualization of Key Processes
Caption: Experimental workflow for Sharpless Asymmetric Dihydroxylation.
Caption: Experimental workflow for Biocatalytic Dihydroxylation.
Caption: Comparison of catalytic cycles.
Conclusion
The decision to implement either the Sharpless Asymmetric Dihydroxylation with this compound or a biocatalytic approach in an industrial setting is a multifaceted one. The Sharpless method offers a well-established, versatile, and highly enantioselective route to chiral diols. Its primary drawbacks are the high cost and toxicity of the osmium catalyst, which necessitate robust recycling programs and stringent safety protocols.
Biocatalysis, on the other hand, presents a more sustainable and environmentally friendly alternative, operating under mild conditions with high selectivity. While the cost of enzymes can be a significant factor, ongoing advances in enzyme engineering and production are making this technology increasingly cost-competitive. The choice will ultimately depend on the specific requirements of the target molecule, the scale of production, the timeline for process development, and the company's strategic priorities regarding cost, sustainability, and operational complexity. For high-value pharmaceutical intermediates where speed to market and broad applicability are critical, the Sharpless methodology may be favored. For large-scale production where green chemistry and long-term cost-effectiveness are paramount, biocatalysis is an increasingly attractive option.
References
(DHQ)2PHAL Analogs in Asymmetric Catalysis: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the quest for highly efficient and selective catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of drug development and fine chemical production. Among the privileged chiral ligands, derivatives of cinchona alkaloids, particularly the dimeric phthalazine-bridged ligands (DHQ)₂PHAL and its pseudo-enantiomer (DHQD)₂PHAL, have established themselves as cornerstones of the Sharpless Asymmetric Dihydroxylation (AD) and Aminohydroxylation reactions. This guide provides a comprehensive comparison of the performance of various (DHQ)₂PHAL analogs and other alternatives in asymmetric catalysis, supported by experimental data, detailed protocols, and workflow visualizations.
Performance Comparison of (DHQ)₂PHAL Analogs and Alternatives
The efficacy of a chiral catalyst is primarily judged by its ability to induce high enantioselectivity (ee%) and provide the desired product in high yield. The following tables summarize the performance of various (DHQ)₂PHAL analogs, distinguished by their linker units, and compare them with alternative catalytic systems in the asymmetric dihydroxylation of representative olefin substrates.
Table 1: Performance of Dimeric Cinchona Alkaloid Ligands in the Asymmetric Dihydroxylation of trans-Stilbene
| Catalyst/Ligand | Substrate | Yield (%) | ee (%) | Reference |
| (DHQD)₂PHAL | trans-Stilbene | 96 | 91 | [1] |
| (DHQD)₂PYR | trans-Stilbene | >99 | 98 | |
| (DHQD)₂AQN | trans-Stilbene | 95 | >99 |
Reaction conditions are generalized and may vary slightly between sources. Data is compiled for comparative purposes.
Table 2: Performance in the Asymmetric Dihydroxylation of Styrene
| Catalyst/Ligand | Substrate | Yield (%) | ee (%) | Reference |
| (DHQD)₂PHAL | Styrene | 98 | 97 | [1][2] |
| (DHQD)₂PYR | Styrene | 96 | 96 | |
| (DHQD)₂AQN | Styrene | 94 | 99 |
Reaction conditions are generalized and may vary slightly between sources. Data is compiled for comparative purposes.
Table 3: Comparison with Non-Cinchona Alkaloid Based Catalysts
| Catalyst System | Ligand Type | Substrate | Yield (%) | ee (%) | Reference |
| Sharpless AD | (DHQD)₂PHAL | trans-Chalcone | 97 | 94 | [1] |
| Manganese-Catalyzed | Chiral Salan | trans-Chalcone | 95 | 96 | [1] |
| Sharpless AD | (DHQD)₂PHAL | Indene | 95 | 92 | |
| Manganese-Catalyzed | Chiral N₄-donor | Indene | 92 | 90 |
This data highlights that while the classic (DHQD)₂PHAL provides excellent results, analogs with pyrimidine (PYR) and anthraquinone (AQN) linkers can offer comparable or even superior enantioselectivity for certain substrates. Furthermore, emerging manganese-based catalysts present a viable, less toxic, and more earth-abundant alternative to osmium-based systems, demonstrating competitive performance.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems. Below are representative protocols for the Sharpless Asymmetric Dihydroxylation.
General Procedure for Sharpless Asymmetric Dihydroxylation (AD-mix-β)
Materials:
-
AD-mix-β (commercially available mixture of K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃)
-
tert-Butanol
-
Water
-
Olefin substrate
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for internal olefins)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with a 1:1 mixture of tert-butanol and water (50 mL each).
-
AD-mix-β (14 g, for a 10 mmol scale reaction) and methanesulfonamide (0.95 g, 10 mmol) are added to the solvent mixture.
-
The mixture is stirred at room temperature until two clear phases are formed and the yellow color of the ferricyanide is prominent in the aqueous layer. The mixture is then cooled to 0 °C in an ice bath.
-
The olefin substrate (10 mmol) is added to the cold, stirred mixture.
-
The reaction is stirred vigorously at 0 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, solid sodium sulfite (15 g) is added, and the mixture is warmed to room temperature and stirred for 1 hour.
-
Ethyl acetate (100 mL) is added, and the mixture is transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with 2 M aqueous KOH, then with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude diol is purified by flash column chromatography or recrystallization.
Visualizing the Catalytic Process
To better understand the relationships and workflows in asymmetric catalysis, the following diagrams are provided in the DOT language for Graphviz.
Caption: A generalized experimental workflow for asymmetric dihydroxylation.
Caption: The catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Conclusion
The (DHQ)₂PHAL family of ligands and their analogs remain powerful tools in the field of asymmetric catalysis, consistently delivering high enantioselectivities and yields in the dihydroxylation of a broad range of olefins. While the phthalazine linker is the most well-known, analogs incorporating pyrimidine and anthraquinone linkers have demonstrated exceptional performance, sometimes surpassing the original ligand for specific substrates. The development of more sustainable and economical alternatives, such as manganese-based catalysts, is a promising and active area of research, offering competitive results. The choice of catalyst will ultimately depend on the specific substrate, desired enantiomer, and process considerations such as cost and toxicity. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their synthetic challenges.
References
Safety Operating Guide
Navigating the Safe Disposal of (DHQ)2PHAL: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like (DHQ)2PHAL, a chiral ligand used in asymmetric synthesis, is a critical component of laboratory safety and environmental responsibility.[1][2] This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring adherence to safety protocols and regulatory compliance.
Core Safety and Handling Data
Before proceeding with any disposal procedures, it is imperative to be familiar with the hazard profile and handling requirements for this compound. The following table summarizes key safety and identification data.
| Parameter | Value | Source |
| CAS Number | 140924-50-1 | [3] |
| Molecular Formula | C48H54N6O4 | [4] |
| Molecular Weight | 778.98 g/mol | |
| Appearance | White to beige, crystalline powder | |
| Hazard Statements | May cause an allergic skin reaction (H317), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | |
| Storage Class Code | 11 - Combustible Solids | |
| Incompatible Materials | Strong oxidizing agents |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal preparation, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact.
-
Eye/Face Protection: Use chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.
-
Respiratory Protection: For operations that may generate dust, a dust mask (type N95 or equivalent) is recommended.
Step-by-Step Disposal Procedure
The consistent recommendation from safety data sheets is that this compound should be disposed of as hazardous chemical waste through a licensed professional waste disposal service. In-laboratory treatment or neutralization is not advised. The following steps outline the process for preparing this compound waste for collection.
-
Segregation of Waste:
-
Collect all surplus and non-recyclable this compound, including contaminated materials (e.g., filter paper, weighing boats), in a designated and clearly labeled waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Container Selection and Labeling:
-
Use a container that is compatible with solid chemical waste. The original product container can be reused if it is in good condition.
-
The container must have a tightly fitting cap and be kept closed except when adding waste.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with the necessary information about the waste, including the chemical name and quantity.
-
In the event of a spill, avoid creating dust. Sweep up the spilled material and place it in a suitable, closed container for disposal. Ensure adequate ventilation.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
